molecular formula C6H6BrClN2 B1281504 5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS No. 4786-72-5

5-Bromo-2-chloro-4,6-dimethylpyrimidine

Cat. No.: B1281504
CAS No.: 4786-72-5
M. Wt: 221.48 g/mol
InChI Key: MDZCNJHECVPINP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZCNJHECVPINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500576
Record name 5-Bromo-2-chloro-4,6-dimethylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60500576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-72-5
Record name 5-Bromo-2-chloro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS number 4786-72-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS: 4786-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential functionalization. This differential reactivity makes it a key intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug discovery.[3][4] The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic compounds.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthetic applications, and experimental protocols relevant to its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 4786-72-5[1][2][6]
Molecular Formula C₆H₆BrClN₂[1][2][7]
Molecular Weight 221.48 g/mol [2][6][7]
IUPAC Name This compound[1]
Appearance Solid[1][7]
Boiling Point 277.7 °C at 760 mmHg[2]
Density 1.621 g/cm³[2]
Flash Point 121.8 °C[2]
Refractive Index 1.567[2]
Storage Temperature 2-8 °C, under inert atmosphere[1]
InChI Key MDZCNJHECVPINP-UHFFFAOYSA-N[1][7]
SMILES String ClC1=NC(C)=C(Br)C(C)=N1[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring activates both the chloro and bromo groups. Generally, the C5-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr).[3][8] This chemoselectivity allows for controlled, stepwise elaboration of the pyrimidine core.

G main This compound reac1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) main->reac1 C5-Br site reac2 Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols) main->reac2 C2-Cl site prod1 2-Chloro-4,6-dimethyl-5-substituted-pyrimidine reac1->prod1 prod3 2,5-Disubstituted-4,6-dimethylpyrimidine prod2 5-Bromo-4,6-dimethyl-2-substituted-pyrimidine reac2->prod2 prod1->reac2 Further functionalization prod2->reac1 Further functionalization

Caption: Reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at C2 in palladium-catalyzed reactions.[3] This allows for selective C-C or C-N bond formation at the C5 position.

  • Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron compounds. This is widely used to introduce aryl or heteroaryl substituents.[9]

  • Stille Coupling: Reacts with organostannane reagents to form C-C bonds.[3]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogens.[3] This reaction is commonly performed with amines, alcohols, or thiols to introduce a wide variety of functional groups at the C2 position.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][10][11] this compound serves as a key starting material for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[5] Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[5] The ability to selectively functionalize the pyrimidine scaffold at two different positions allows researchers to generate diverse chemical libraries and perform structure-activity relationship (SAR) studies to optimize drug candidates.[8]

Experimental Protocols

The following are generalized protocols for key reactions involving bromo-chloro-pyrimidine scaffolds, adapted from established procedures for analogous compounds.[3][8][12] Researchers should optimize conditions for their specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a1 Combine Reactants: - Pyrimidine (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (5 mol%) - Base (2 eq) a2 Add Degassed Solvent a1->a2 b1 Heat to 80-100 °C under Inert Gas a2->b1 b2 Monitor by TLC / LC-MS b1->b2 c1 Cool & Dilute (EtOAc) b2->c1 c2 Aqueous Wash (H₂O, Brine) c1->c2 c3 Dry (Na₂SO₄) & Concentrate c2->c3 c4 Column Chromatography c3->c4 end end c4->end Isolated Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Generalized Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for the displacement of the C2-chloro group with an amine nucleophile.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (primary or secondary, 1.0-1.2 equiv.)

  • Base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used or to scavenge HCl)

  • Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile, followed by the base (if required).

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound (CAS 4786-72-5) is a highly valuable and versatile intermediate for organic synthesis. Its key advantage lies in the differential reactivity of the C2-chloro and C5-bromo positions, enabling selective, stepwise functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an essential tool for researchers and drug development professionals in the construction of novel pyrimidine-based compounds with significant potential as therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 4786-72-5, is a solid, crystalline compound.[1] Its molecular structure, characterized by a pyrimidine ring substituted with bromine, chlorine, and two methyl groups, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₆BrClN₂[2][3][4]
Molecular Weight 221.48 g/mol [2][3][4]
Appearance Solid[1]
Boiling Point 277.7 °C at 760 mmHg[2][3]
Density 1.621 g/cm³[2][3]
Flash Point 121.8 °C[2][3]
Refractive Index 1.567[2]
Melting Point No data available[3]
Solubility Soluble in organic solvents.

Molecular Structure

The structural formula of this compound is depicted in the following diagram. The pyrimidine core with its distinct substitution pattern is a key feature for its chemical reactivity and potential biological activity.

Caption: Molecular structure of this compound.

Spectral Properties

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aliphatic region, corresponding to the two non-equivalent methyl groups on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative bromine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring. Vibrations corresponding to C-N, C-Cl, and C-Br bonds are also expected.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental Protocols

Representative Synthesis of a Halogenated Pyrimidine Derivative

While a specific, detailed experimental protocol for the synthesis of this compound is not available, the following procedure for the synthesis of the related compound, 5-bromo-2-chloropyrimidine, can be considered as a representative example of the synthetic methodology. This protocol involves the bromination of a pyrimidine precursor followed by chlorination.

Disclaimer: This is a representative protocol for a similar compound and may require optimization for the synthesis of this compound.

Materials:

  • 2-Hydroxypyrimidine

  • Hydrobromic acid

  • Hydrogen peroxide

  • Phosphorus oxychloride

  • Triethylamine

  • Organic solvent (e.g., Methane for extraction)

Procedure:

  • Bromination: In a suitable reaction vessel, 2-hydroxypyrimidine is reacted with hydrobromic acid in the presence of hydrogen peroxide as a catalyst. The reaction mixture is heated to facilitate the bromination of the pyrimidine ring.

  • Purification of Intermediate: Upon completion of the reaction, the intermediate product is purified.

  • Chlorination: The purified intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of an organic amine catalyst like triethylamine. The reaction is carried out under heating.[5]

  • Final Purification: After the chlorination step, the final product, 5-bromo-2-chloropyrimidine, is purified, for instance, by extraction with a suitable organic solvent like methane, followed by crystallization and drying.[5]

The following diagram illustrates the general workflow for this synthesis.

G start Start: 2-Hydroxypyrimidine bromination Bromination (HBr, H₂O₂) start->bromination Reactants intermediate Intermediate bromination->intermediate Forms chlorination Chlorination (POCl₃, Triethylamine) intermediate->chlorination Reactant purification Purification (Extraction, Crystallization) chlorination->purification Crude Product end End Product: 5-Bromo-2-chloropyrimidine purification->end Final Product

Caption: A generalized workflow for the synthesis of a halogenated pyrimidine.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Standard laboratory safety precautions should be observed when handling this compound.

Handling:

  • Avoid contact with skin and eyes.[6]

  • Do not breathe dust.[6]

  • Handle in a well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air and keep comfortable for breathing.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

5-Bromo-2-chloro-4,6-dimethylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical compound 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules makes it a valuable reagent for drug discovery and development.

Core Chemical Data

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

IdentifierValue
Molecular Formula C6H6BrClN2[1][2][3]
Molecular Weight 221.48 g/mol [1][2][3]
CAS Number 4786-72-5[1][2][4]

Physicochemical Properties

Understanding the physicochemical properties is critical for handling, storage, and application in experimental settings.

PropertyValue
Density 1.621 g/cm³[1][4]
Boiling Point 277.7°C at 760 mmHg[1][4]
Flash Point 121.8°C[1]

Structural and Identification Data

A comprehensive identification of the compound involves various structural representations and registry numbers.

Chemical Identity of this compound A This compound B Molecular Formula C6H6BrClN2 A->B C Molecular Weight 221.48 A->C D Identifiers A->D E SMILES ClC1=NC(C)=C(Br)C(C)=N1 A->E F InChIKey MDZCNJHECVPINP-UHFFFAOYSA-N A->F G CAS Number 4786-72-5 D->G H PubChem SID 329794329 D->H

Caption: Informational hierarchy of this compound.

Experimental Considerations

Due to the nature of this compound as a chemical intermediate, specific experimental protocols are highly dependent on the target molecule and reaction scheme. Researchers utilizing this compound should refer to relevant synthetic procedures in the chemical literature that employ similar pyrimidine-based building blocks. Key reaction types where this compound may be utilized include, but are not limited to, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other nucleophilic substitution reactions at the chloro-position.

It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety protocols before use. The compound is classified as Acute Toxicity, Oral (Category 4) and requires appropriate personal protective equipment (PPE) and laboratory safety measures.

References

Synthesis Pathway for 5-Bromo-2-chloro-4,6-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of chloro, bromo, and methyl functional groups on the pyrimidine core offers multiple reactive sites for further chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules. This document provides a plausible and scientifically sound approach to its synthesis, based on established chemical principles for analogous pyrimidine derivatives.

Physicochemical and Quantitative Data

A summary of the key quantitative data for the compounds involved in the proposed synthesis is presented in Table 1. This information is crucial for reaction monitoring, product characterization, and yield calculations.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
4,6-Dimethyl-2-hydroxypyrimidineStarting MaterialC₆H₈N₂O124.14Solid
2-Chloro-4,6-dimethylpyrimidineIntermediateC₆H₇ClN₂142.59Solid
This compoundFinal ProductC₆H₆BrClN₂221.48Solid

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing from the readily available starting material, 4,6-dimethyl-2-hydroxypyrimidine. The pathway involves an initial chlorination reaction followed by a regioselective bromination.

Synthesis_of_this compound Start 4,6-Dimethyl-2-hydroxypyrimidine Intermediate 2-Chloro-4,6-dimethylpyrimidine Start->Intermediate  POCl₃, Pyridine  Reflux Step 1: Chlorination FinalProduct This compound Intermediate->FinalProduct  NBS, CCl₄  Reflux Step 2: Bromination

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed two-step synthesis. These protocols are based on well-established procedures for similar pyrimidine derivatives and may require optimization for specific laboratory conditions.[1][2]

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This step involves the conversion of the hydroxyl group of 4,6-dimethyl-2-hydroxypyrimidine to a chloro group using phosphorus oxychloride.

Materials:

  • 4,6-Dimethyl-2-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4,6-dimethyl-2-hydroxypyrimidine (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is prepared.

  • A catalytic amount of pyridine (0.1 eq) is carefully added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • The product is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidine, which can be further purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the intermediate, 2-chloro-4,6-dimethylpyrimidine, at the 5-position using N-bromosuccinimide.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable aprotic solvent

  • Benzoyl peroxide (initiator, optional)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (1.0-1.1 eq) is added.

  • A catalytic amount of benzoyl peroxide can be added to initiate the reaction.

  • The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final, more complex product through two distinct chemical transformations.

Logical_Workflow Start Starting Material: 4,6-Dimethyl-2-hydroxypyrimidine Chlorination Chlorination Reaction (POCl₃) Start->Chlorination Purification1 Work-up and Purification Chlorination->Purification1 Intermediate Intermediate Product: 2-Chloro-4,6-dimethylpyrimidine Bromination Bromination Reaction (NBS) Intermediate->Bromination Purification1->Intermediate Purification2 Work-up and Purification Bromination->Purification2 FinalProduct Final Product: This compound Characterization Characterization (NMR, MS, etc.) FinalProduct->Characterization Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers are advised to perform small-scale trial reactions to optimize the conditions for their specific laboratory setup. Standard laboratory safety precautions should be strictly adhered to when handling the reagents mentioned in this guide.

References

Reactivity of C-Br vs. C-Cl Bonds in Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines are pivotal building blocks, and understanding the relative reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is critical for strategic synthetic planning. This guide provides a comprehensive analysis of the reactivity differences between bromo- and chloropyrimidines in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This document outlines general reactivity principles, presents comparative quantitative data, details experimental protocols for seminal reactions, and provides visual aids to elucidate reaction mechanisms and workflows.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in a multitude of biologically active compounds, including approved drugs for various therapeutic areas such as oncology, virology, and inflammation. The ability to selectively functionalize the pyrimidine core at its 2, 4, 5, and 6 positions is therefore of paramount importance in drug discovery and development. Bromo- and chloropyrimidines are among the most common starting materials for such functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice between a bromo- or chloropyrimidine substrate can significantly impact reaction efficiency, selectivity, and overall synthetic strategy.

General Principles of Reactivity

The reactivity of C-Br and C-Cl bonds on a pyrimidine ring is dictated by several factors, including the nature of the chemical transformation, the position of the halogen on the ring, and the electronic properties of other substituents.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] Consequently, the C-Br bond is generally more reactive than the C-Cl bond, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromopyrimidines.[1]

The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role. The general order of reactivity for the different positions in cross-coupling reactions is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[2]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order of halogens in SNAr can be inverted. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. Highly electronegative substituents, such as fluorine and chlorine, can accelerate this step by withdrawing electron density from the ring, thus making it more electrophilic. Therefore, in many SNAr reactions, the reactivity order is F > Cl > Br > I. However, the nature of the nucleophile, solvent, and specific substitution pattern on the pyrimidine ring can influence this trend.

Comparative Data in Key Reactions

The following tables summarize quantitative data from the literature, comparing the reactivity of bromo- and chloropyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as SNAr.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond is evident in the generally milder conditions required compared to the C-Cl bond.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801285N/A
2-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane1001878N/A
5-Bromopyrimidine4-Methoxyphenyl- boronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O90492N/A
5-Chloropyrimidine4-Methoxyphenyl- boronic acidPdCl₂(dppf) (3)-K₃PO₄Dioxane1102475N/A
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2581 (mono-C4)[3]
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2575 (mono-C4)[3]

Note: "N/A" indicates that while these are representative conditions, a direct side-by-side comparative study under identical conditions was not found in the initial search.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to Suzuki coupling, bromopyrimidines generally exhibit higher reactivity.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene100895[4]
2-ChloropyridineAnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH1101688N/A
5-BromopyrimidineMorpholinePd(OAc)₂ (1)RuPhos (2)K₂CO₃Dioxane1001291N/A
5-ChloropyrimidineMorpholinePd₂(dba)₃ (2)BrettPhos (4)LHMDSToluene1102482N/A

Note: Data for bromopyridines is often used as a proxy for bromopyrimidines due to similar reactivity profiles. "N/A" indicates that while these are representative conditions, a direct side-by-side comparative study under identical conditions was not found in the initial search.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The reactivity trend of I > Br > Cl is well-established for this reaction.

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65693[5]
5-ChloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF1002470N/A

Note: "N/A" indicates that while these are representative conditions, a direct side-by-side comparative study under identical conditions was not found in the initial search.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity in SNAr is more nuanced. While chloropyrimidines can be more reactive due to the higher electronegativity of chlorine, the leaving group ability (Br > Cl) also plays a role.

SubstrateNucleophileConditionsProductYield (%)Reference
2,4-DichloropyrimidineThiophenolK₂CO₃, DMF, rt2-Chloro-4-(phenylthio)pyrimidineHigh[6]
2,4-DibromopyrimidineThiophenolK₂CO₃, DMF, rt2-Bromo-4-(phenylthio)pyrimidineHigh[6]
2-ChloropyrimidinePiperidineEtOH, 100°C2-(Piperidin-1-yl)pyrimidineQuantitativeN/A
2-BromopyrimidinePiperidineEtOH, 80°C2-(Piperidin-1-yl)pyrimidineQuantitativeN/A

Note: In the case of 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position.[6] For simple halopyrimidines, the higher reactivity of the C-Br bond can sometimes compensate for the electronic advantage of the C-Cl bond, leading to similar or even milder reaction conditions for bromopyrimidines.

Experimental Protocols

The following are detailed methodologies for key reactions, providing a practical guide for laboratory execution.

Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[3]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 mixture, degassed)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 74.5 mg), phenylboronic acid (0.5 mmol, 61.0 mg), and K₂CO₃ (1.5 mmol, 207.3 mg).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-phenylpyrimidine.

Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine with Aniline[4]

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Celite

  • Water and Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry Schlenk tube, add 2-amino-5-bromopyridine (1.0 mmol, 174 mg), aniline (1.2 mmol, 111.7 mg), Cs₂CO₃ (1.5 mmol, 488.7 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling of 5-Bromopyrimidine with Phenylacetylene[5]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol, 159 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.

  • Stir the reaction mixture at 65 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with Sodium Methoxide

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous methanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve 2-chloropyrimidine (1.0 mmol, 114.5 mg) in anhydrous methanol (5 mL) in a round-bottom flask.

  • Add sodium methoxide (1.2 mmol, 64.8 mg) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to afford 2-methoxypyrimidine.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord AmidoComplex Ar-Pd(II)L_n-NR₂ AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Amine HNR₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

SNAr_Mechanism SNAr Mechanism (Addition-Elimination) Reactants Halopyrimidine + Nucleophile Addition Nucleophilic Attack Reactants->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Rate-determining step Elimination Loss of Leaving Group Meisenheimer->Elimination Product Substituted Pyrimidine Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Halopyrimidine, Coupling Partner, Catalyst, Ligand, Base Inert Establish Inert Atmosphere (e.g., Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The choice between a bromopyrimidine and a chloropyrimidine substrate is a critical decision in the design of synthetic routes for novel drug candidates. For palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond generally offers advantages in terms of milder conditions and potentially higher yields. Conversely, in nucleophilic aromatic substitution reactions, the C-Cl bond can be more reactive due to the higher electronegativity of chlorine, although this is not a universal rule. By understanding the fundamental principles of reactivity and consulting comparative data, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the drug discovery process. This guide provides a foundational resource for navigating the nuanced reactivity of these essential heterocyclic building blocks.

References

The Biological Activity of Substituted Pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence as a core structure in the nucleobases of nucleic acids—cytosine, thymine, and uracil—highlights its intrinsic importance in biological systems.[3][4][5] This foundational role has spurred extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. These derivatives have been shown to possess potent anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties, among others.[5][6][7][8]

This technical guide provides a comprehensive overview of the biological activities of substituted pyrimidine compounds, designed for researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies, details key experimental protocols for biological evaluation, and visualizes critical signaling pathways and workflows to offer a deeper understanding of the structure-activity relationships and mechanisms of action.

Anticancer Activity

Substituted pyrimidines are one of the most extensively studied classes of compounds in oncology research. Their anticancer effects are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as cell cycle progression, signal transduction, and DNA synthesis.[1][7]

Data Presentation: In Vitro Anticancer Activity

The efficacy of pyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various human cancer cell lines. A lower value indicates greater potency.

Table 1: Cytotoxic Activity of Fused Pyrimidine Derivatives

Compound Class Cancer Cell Line Target/Mechanism IC50 / GI50 / EC50 (µM) Reference(s)
Pyrido[2,3-d]pyrimidines PC-3 (Prostate) EGFR WT / T790M 0.099 / 0.123 [3]
Pyrrolo[2,3-d]pyrimidines Colon Cancer Lines Lck Kinase GI50: 0.24 - 1.26 [3]
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines 13 Cancer Cell Lines CDK2 Ki = 0.005 [3]
Pyrrolo[2,3-d]pyrimidines Hela (Cervical) EGFR 0.0033 - 0.062 [9]
Pyrazolo[3,4-d]pyrimidines LoVo (Colon) Anticancer 0.08 - 15.4 [1]
Pyrazolo[3,4-d]pyrimidines A549 (Lung) Anticancer 0.11 - 19.3 [1]
Thiazolo[4,5-d]pyrimidines A375 (Melanoma) Anticancer 0.02 - 1.5 [1]
Aminopyrimidine Derivatives Various Tumor Lines Antiproliferative EC50: 4 - 8 [10]
Pyrimidine-based Derivatives SCLC Cell Lines Aurora A Kinase < 0.2 [11]
Pyridone Derivatives MCF-7 (Breast) VEGFR-2/HER-2 1.39 [12]

| Pyridone Derivatives | HepG2 (Liver) | VEGFR-2/HER-2 | 1.77 |[12] |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Many pyrimidine derivatives function by inhibiting protein kinases, which are crucial regulators of cell signaling. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, allowing it to effectively bind to the ATP pocket of many kinases.[13]

EGFR_Signaling_Pathway cluster_0 MAPK Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds ras Ras egfr->ras Activates inhibitor Pyrimidine Inhibitor inhibitor->egfr Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocates proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation

Caption: EGFR signaling pathway inhibited by substituted pyrimidine compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[1][12][14]

Objective: To determine the concentration of a pyrimidine compound that inhibits cell viability by 50% (IC50).

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][15]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[1]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Pyrimidine Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

Antimicrobial Activity

Substituted pyrimidines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[16][17] The structural diversity of these compounds allows them to target various microbial processes, making them promising candidates for the development of new anti-infective agents to combat drug-resistant pathogens.[18]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is often assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antibacterial and Antifungal Activity of Pyrimidine Derivatives

Compound Class Microorganism Activity Metric Value (µg/mL) Reference(s)
Pyrimidinopyrazoles / Pyrimidinotriazoles C. albicans Zone of Inhibition Moderate to Significant [16]
Pyrimidinopyrazoles / Pyrimidinotriazoles A. niger Zone of Inhibition Moderate to Significant [16]
Amino-pyrimidine Derivatives E. coli ED50 Potent Activity [19]
Pyrrolo[3,2-d]pyrimidines S. aureus MIC 62.5 - 1000 [20]
Pyrrolo[3,2-d]pyrimidines P. aeruginosa MIC 62.5 - 1000 [20]

| Thiophenyl-pyrimidine Derivative | MRSA / VRE | Antibacterial Potency | Higher than Vancomycin |[18] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a standard and widely used technique for the preliminary screening of the antimicrobial activity of chemical compounds.[1][20]

Objective: To qualitatively assess the antimicrobial activity of a pyrimidine compound by measuring the zone of growth inhibition.

Principle: The compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective, it inhibits the growth of the microorganism, resulting in a clear circular zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Materials:

  • Petri plates with sterile nutrient agar or Mueller-Hinton agar

  • Cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Pyrimidine compound solutions (at various concentrations)

  • Solvent control (e.g., DMSO)

  • Standard antibiotic control (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard turbidity).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it to remove excess liquid. Evenly swab the entire surface of the agar plate to create a uniform microbial lawn.[1]

  • Well Punching: Use a sterile cork borer to aseptically punch uniform wells in the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution into a designated well. Add the solvent control and standard antibiotic to other wells on the same plate.[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., at 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

Antiviral Activity

Pyrimidine analogues have played a significant role in antiviral therapy for decades. Their structural similarity to natural nucleosides allows them to interfere with viral nucleic acid synthesis. Research has expanded to non-nucleoside pyrimidine derivatives that inhibit a wide range of viruses, including influenza, HIV, hepatitis, and herpes viruses.[21][22][23]

Data Presentation: In Vitro Antiviral Activity

The antiviral activity of pyrimidine compounds is evaluated against various viruses, often using assays that measure the reduction in viral replication or infectivity.

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

Compound Class Virus Assay Key Finding Reference(s)
Nucleoside Derivatives Herpes Simplex, Vaccinia Plaque-Inhibition High activity for Arabinosylcytosine derivatives [21]
5-Fluorouridine RNA Viruses Plaque-Inhibition Inhibitory activity observed [21]
Pyrimido[4,5-d]pyrimidines Human Coronaviruses (HCoV) Antiviral Evaluation Compounds showed activity against HCoV-229E [24]

| Pyrimido[4,5-d]pyrimidines | Influenza A (H3N2) | Antiviral Evaluation | Compounds showed activity against Influenza A |[24] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and evaluating the efficacy of antiviral compounds.[21][25]

Objective: To quantify the reduction in viral plaques in the presence of a pyrimidine compound to determine its antiviral activity.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium (like agar) which restricts the spread of progeny viruses to adjacent cells. This results in the formation of localized zones of cell death or "plaques," which can be counted. An effective antiviral agent will reduce the number or size of these plaques.

Materials:

  • Confluent monolayer of susceptible host cells in well plates

  • Virus stock of known titer

  • Culture medium

  • Pyrimidine compound solutions

  • Semi-solid overlay medium (e.g., medium with low-melting-point agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.

  • Infection: Remove the culture medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Treatment: Remove the viral inoculum and wash the cells. Add the semi-solid overlay medium containing various concentrations of the pyrimidine compound. Also, include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain them with a solution like crystal violet. Living cells will stain, while the plaques (areas of dead cells) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control.

Conclusion

Substituted pyrimidine compounds represent a highly versatile and privileged scaffold in medicinal chemistry. Their ability to interact with a wide array of biological targets has led to their development as potent anticancer, antimicrobial, and antiviral agents.[2][5][6] The quantitative data and experimental protocols presented in this guide underscore the depth of research in this field and provide a framework for the continued evaluation and rational design of novel pyrimidine-based therapeutics. The use of standardized assays is critical for comparing the efficacy of new derivatives and understanding their structure-activity relationships, which will ultimately drive the discovery of next-generation drugs to address pressing global health challenges.

References

5-Bromo-2-chloro-4,6-dimethylpyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-chloro-4,6-dimethylpyrimidine stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms at positions of differential reactivity and activating methyl groups, renders it a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and key chemical transformations, supported by detailed experimental protocols and quantitative data. The strategic functionalization of this pyrimidine core is instrumental in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in synthesis. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4786-72-5[1]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1][2]
Appearance Solid[2]
Boiling Point 277.7°C at 760 mmHg[1]
Density 1.621 g/cm³[1]
Flash Point 121.8°C[1]
Refractive Index 1.567[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spectrum Data not available in search results.
Infrared (IR) Data not available in search results.

Synthesis of this compound

The synthesis of this compound can be conceptualized through a multi-step sequence starting from readily available pyrimidine precursors. A plausible and commonly employed strategy involves the functionalization of a pre-formed pyrimidine ring.

Experimental Protocol: Synthesis from 4,6-dimethyl-2-pyrimidinone (Conceptual)

This protocol is based on established chemical transformations of pyrimidine systems.

  • Chlorination of 4,6-dimethyl-2-pyrimidinone:

    • To a stirred solution of 4,6-dimethyl-2-pyrimidinone, add phosphorus oxychloride (POCl₃) in excess.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 2-chloro-4,6-dimethylpyrimidine.

    • The crude product is filtered, washed with water, and dried.

  • Bromination of 2-chloro-4,6-dimethylpyrimidine:

    • Dissolve the 2-chloro-4,6-dimethylpyrimidine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.

    • The reaction may be initiated by a radical initiator or by heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with a base to neutralize the acid.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed in vacuo.

    • The crude this compound is then purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4,6-dimethyl-2-pyrimidinone Step1 Chlorination with POCl₃ Start->Step1 Intermediate 2-chloro-4,6-dimethylpyrimidine Step1->Intermediate Step2 Bromination with NBS/Br₂ Intermediate->Step2 Product This compound Step2->Product Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling Pathway Pyrimidine 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Catalyst Pd(0) Catalyst Base Pyrimidine->Catalyst BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Product 5-Aryl-2-chloro- 4,6-dimethylpyrimidine Catalyst->Product SNAr_Reaction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Reaction SNAr at C2-position Start->Reaction Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Reaction Product 5-Bromo-2-(dialkylamino)- 4,6-dimethylpyrimidine Reaction->Product Sequential_Functionalization cluster_sequential Sequential Functionalization Workflow Start 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Step1 Suzuki or Buchwald- Hartwig at C5 Start->Step1 Intermediate 5-Substituted-2-chloro- 4,6-dimethylpyrimidine Step1->Intermediate Step2 SNAr at C2 with Nucleophile Intermediate->Step2 FinalProduct Di-substituted Pyrimidine Derivative Step2->FinalProduct

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of its functional groups—a bromo and a chloro substituent, along with two electron-donating methyl groups—creates a unique electronic and steric environment that dictates its reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reaction dynamics. While direct experimental data for this specific molecule is limited, this guide draws upon established principles of pyrimidine chemistry and data from structurally analogous compounds to predict its reactivity in key chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, albeit inferred, experimental protocols and data are presented to serve as a practical resource for researchers in the field.

Introduction

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 4786-72-5) is a commercially available reagent that offers multiple reactive sites for chemical modification.[1][2][3][4] Understanding the interplay of its substituents is crucial for predicting its behavior in chemical reactions and for the strategic design of novel bioactive molecules.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further influenced by the substituents. The chloro group at the C2 position and the bromo group at the C5 position are electron-withdrawing via induction, further activating the ring towards nucleophilic attack. Conversely, the methyl groups at the C4 and C6 positions are electron-donating through hyperconjugation, which can modulate the reactivity of the ring and its substituents.

Predicted Electrophilic and Nucleophilic Sites

The primary electrophilic sites on this compound are the carbon atoms bonded to the halogen substituents (C2 and C5), as well as the carbon atoms at the 4 and 6 positions due to the electron-withdrawing nature of the pyrimidine ring. The nucleophilic sites are the two nitrogen atoms within the pyrimidine ring, which possess lone pairs of electrons.

Electrophilic_and_Nucleophilic_Sites Predicted Electrophilic and Nucleophilic Sites of this compound cluster_molecule C2 C2 (Electrophilic) N3 N3 (Nucleophilic) Cl Cl C2->Cl C5 C5 (Electrophilic) C6 C6 (Electrophilic) Br Br C5->Br C4 C4 (Electrophilic) Me1 CH3 C4->Me1 N1 N1 (Nucleophilic) Me2 CH3 C6->Me2

Caption: Predicted electrophilic and nucleophilic centers on the this compound molecule.

Reactivity and Key Transformations

Based on the reactivity of analogous compounds, this compound is expected to readily undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack. The chloro group at the C2 position is predicted to be the primary site for SNAr. This is because the C2 and C4/C6 positions are activated by the ring nitrogens. While the methyl groups at C4 and C6 are electron-donating, the chloro group is generally a better leaving group than a methyl group in SNAr. Furthermore, in related halosubstituted pyrimidines, the C2 position is often more reactive towards nucleophiles than the C5 position.

SNAr_Reaction Predicted Nucleophilic Aromatic Substitution (SNAr) Pathway Start This compound Product 2-Substituted-5-bromo-4,6-dimethylpyrimidine Start->Product S_NAr at C2 Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product

Caption: General scheme for the predicted regioselective SNAr reaction at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated pyrimidines, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is expected to be more reactive than the C2-chloro position in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the C5 position.

Cross_Coupling_Reaction Predicted Palladium-Catalyzed Cross-Coupling Pathway Start This compound Product 5-Substituted-2-chloro-4,6-dimethylpyrimidine Start->Product Selective Cross-Coupling at C5 Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) Coupling_Partner->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product

References

An In-depth Technical Guide to the Stability and Storage of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for key halogenated pyrimidines: 5-Fluorouracil, 5-Bromouracil, 5-Chlorouracil, and 5-Iodouracil. Understanding the stability of these compounds is critical for ensuring their efficacy and safety in research and pharmaceutical applications. This document outlines their degradation pathways, provides quantitative stability data, and details experimental protocols for stability-indicating assays.

Introduction to Halogenated Pyrimidines

Halogenated pyrimidines are analogues of the natural pyrimidine nucleobases (uracil, thymine, and cytosine) where a hydrogen atom is replaced by a halogen. This substitution significantly alters the molecule's electronic properties, size, and reactivity, leading to a range of biological activities. They are widely used as anticancer and antiviral agents, as well as tools in molecular biology to study DNA replication and repair. However, their halogen substituent can also render them susceptible to various degradation pathways, impacting their shelf-life and therapeutic efficacy.

General Stability Considerations

The stability of halogenated pyrimidines is influenced by several factors, including:

  • Temperature: Elevated temperatures generally accelerate degradation reactions. Some halogenated pyrimidines may also be sensitive to freezing.

  • pH: The rate of hydrolysis can be significantly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation, often involving the cleavage of the carbon-halogen bond.

  • Oxidizing Agents: The pyrimidine ring can be susceptible to oxidation, leading to the formation of various degradation products.

  • Humidity: For solid forms, moisture can facilitate hydrolytic degradation and may affect the physical properties of the compound.

Stability Profiles of Key Halogenated Pyrimidines

This section details the known stability characteristics of 5-Fluorouracil, 5-Bromouracil, 5-Chlorouracil, and 5-Iodouracil.

5-Fluorouracil (5-FU)

5-Fluorouracil is the most studied of the halogenated pyrimidines in terms of stability. It is known to be susceptible to degradation in alkaline conditions, while it exhibits greater stability in acidic and neutral environments.[1]

Storage Conditions: Solid 5-FU should be stored at room temperature.[2] Solutions of 5-FU for injection are typically stored at controlled room temperature (20-25°C) and protected from light.[3][4] Refrigeration of 5-FU solutions, particularly at higher concentrations, can lead to precipitation.[5] However, some diluted solutions in specific infusion bags have been shown to be stable for extended periods under refrigeration (2-8°C).[3]

Quantitative Stability Data for 5-Fluorouracil

ParameterConditionStabilityReference
Solution Stability (in 0.9% NaCl) Frozen at -20°C, thawed, then refrigerated at 5°C ± 3°CStable for up to 28 days after 79 days of frozen storage.
Solution Stability (in 0.9% NaCl or 5% Dextrose) Room Temperature (25°C, 60% RH) in Intravia™ bagsStable for 15 days for concentrations from 20 to 50 mg/mL.[3]
Solution Stability (in 0.9% NaCl or 5% Dextrose) Refrigerated (2-8°C) in Intravia™ bagsStable for 15 days for concentrations from 20 to 50 mg/mL.[3]
Solution Stability (in 0.9% NaCl or 5% Dextrose) Room Temperature (25°C, 60% RH) in CADD™ cassettesStable for 10 days (20-30 mg/mL) and 7 days (40-50 mg/mL).[3]
Solution Stability (in 0.9% NaCl or 5% Dextrose) Refrigerated (2-8°C) in CADD™ cassettesStable for 10 days for concentrations from 20 to 50 mg/mL.[3]
Hydrolytic Degradation Alkaline conditions (0.1N NaOH, reflux for 8 hours)Approximately 45% degradation.[1]
Hydrolytic Degradation Acidic conditions (5N HCl, reflux for 2 days)Negligible degradation.[1]
Oxidative Degradation 3-27% H₂O₂ at room temperature for 1 dayNegligible degradation.[1]
Photostability Exposure to light (solid and solution state) for 10 daysHighly stable.[1]
Thermal Stability (Solid State) Up to 275°CGood thermal stability.[6]
5-Bromouracil

5-Bromouracil is known to be sensitive to ultraviolet radiation, which can lead to the cleavage of the C-Br bond and the formation of a uracilyl radical.[3] This photosensitivity is a key factor in its mutagenic effects. When heated to decomposition, it emits toxic fumes of hydrogen bromide and nitrogen oxides.[7]

Storage Conditions: Store at ambient temperatures.[7]

Quantitative Stability Data for 5-Bromouracil

ParameterConditionStability/ObservationReference
Photostability Ultraviolet (UV) irradiationUndergoes C-Br bond cleavage, forming a uracilyl radical.[3]
Thermal Stability Heated to decompositionEmits toxic fumes of hydrogen bromide and nitrogen oxides.[7]
Hydrolysis Strongly alkaline conditionsThe major degradation product observed is barbituric acid.[2]
5-Chlorouracil

5-Chlorouracil is a mutagenic analogue of thymine and is considered a marker for DNA damage caused by hypochlorous acid.[8]

Storage Conditions: General storage recommendations for pyrimidine analogs suggest storing in a cool, dry place, protected from light.

Quantitative Stability Data for 5-Chlorouracil

ParameterConditionStability/ObservationReference
Hydrolysis Alkaline conditionsThe ease of hydrolysis for 5-halouracils increases from fluoro to iodo, suggesting 5-chlorouracil is more susceptible to hydrolysis than 5-fluorouracil.[2]
5-Iodouracil

5-Iodouracil is another photosensitive halogenated pyrimidine.

Storage Conditions: Recommended storage is at 2-8°C, protected from light.[9]

Quantitative Stability Data for 5-Iodouracil

ParameterConditionStability/ObservationReference
Storage Temperature 2-8°CRecommended storage condition.[9]
Light Sensitivity Light exposureShould be protected from light.[9]
Hydrolysis Strongly alkaline conditionsMajor degradation products are uracil and barbituric acid.[2]

Degradation Pathways

The degradation of halogenated pyrimidines can proceed through several pathways, primarily hydrolysis and photolysis.

Hydrolytic Degradation of 5-Fluorouracil

The hydrolysis of 5-FU in alkaline solutions is a multi-step process. The initial step involves the hydration of the C5-C6 double bond to form 5,6-dihydro-5-fluoro-6-hydroxyuracil.[10] This intermediate can then undergo either defluorination to produce 5-hydroxyuracil or ring-opening via cleavage of the N3-C4 bond.[10] Subsequent breakdown of the ring-opened intermediate releases urea and ultimately leads to the formation of fluoroacetaldehyde.[10]

5-Fluorouracil Hydrolytic Degradation FU 5-Fluorouracil DHU 5,6-dihydro-5-fluoro- 6-hydroxyuracil FU->DHU Hydration HU 5-Hydroxyuracil DHU->HU Defluorination RO 2-fluoro-3-hydroxy- 3-ureidopropanoic acid DHU->RO N3-C4 Cleavage Urea Urea RO->Urea FOPA 2-fluoro-3-oxopropanoic acid RO->FOPA N1-C6 Cleavage Facet Fluoroacetaldehyde FOPA->Facet Decarboxylation

Caption: Hydrolytic degradation pathway of 5-Fluorouracil in alkaline solution.

Photodegradation of 5-Bromouracil

Upon exposure to UV radiation, 5-bromouracil can undergo homolytic cleavage of the carbon-bromine bond. This process generates a highly reactive uracilyl radical and a bromine radical. The uracilyl radical can then participate in further reactions, such as hydrogen abstraction, leading to the formation of uracil or other photoproducts.

5-Bromouracil Photodegradation BrU 5-Bromouracil Excited_BrU Excited State 5-BrU BrU->Excited_BrU UV Radiation Uracilyl_Radical Uracilyl Radical Excited_BrU->Uracilyl_Radical C-Br Cleavage Bromine_Radical Bromine Radical Excited_BrU->Bromine_Radical Uracil Uracil Uracilyl_Radical->Uracil Hydrogen Abstraction Other_Products Other Photoproducts Uracilyl_Radical->Other_Products

Caption: Photodegradation pathway of 5-Bromouracil.

Experimental Protocols for Stability-Indicating Assays

A stability-indicating assay is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The following are general protocols for forced degradation studies, which are essential for developing and validating a stability-indicating method.

General Forced Degradation Protocol

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.[7][11][12]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1-1N HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Alkaline Hydrolysis (e.g., 0.1-1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3-30% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (e.g., 60-80°C) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B guidelines) Photo->Analysis API API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Analysis->Validation

Caption: General workflow for forced degradation studies.

Materials:

  • Halogenated pyrimidine (5-FU, 5-BrU, 5-ClU, or 5-IoU)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, methanol, and acetonitrile

  • Phosphate or acetate buffer for mobile phase preparation

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the halogenated pyrimidine in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Cool the solution and neutralize with 1N NaOH. Dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature or heat at a lower temperature (e.g., 40-60°C) for a defined period. Cool the solution and neutralize with 1N HCl. Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the mixture at room temperature for a defined period, protected from light. Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60-80°C) with or without humidity for a defined period. Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

    • Solution State: Heat the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period. Cool and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare solutions from the stressed samples for HPLC analysis.

Stability-Indicating HPLC Method

The following is a general template for a stability-indicating RP-HPLC method. The specific conditions will need to be optimized for each halogenated pyrimidine.

Chromatographic Conditions (Example for 5-Fluorouracil): [1][13][14]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0-5.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at the λmax of the specific halogenated pyrimidine (e.g., ~260-270 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The stability of halogenated pyrimidines is a critical attribute that must be thoroughly understood and controlled. 5-Fluorouracil is the most well-characterized in this regard, with established degradation pathways and stability data under various conditions. 5-Bromouracil, 5-Chlorouracil, and 5-Iodouracil are known to be susceptible to hydrolytic and/or photolytic degradation, but more quantitative data is needed for a comprehensive stability profile. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies and developing validated stability-indicating methods, which are essential for ensuring the quality, safety, and efficacy of these important therapeutic and research compounds.

References

The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. Its presence in the nucleobases of DNA and RNA underscores its biological significance and provides a rich foundation for the design of therapeutic agents that can modulate a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives, with a focus on their roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular and central nervous system (CNS) modulators. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the ongoing development of novel pyrimidine-based therapeutics.

Anticancer Applications

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting key enzymes and signaling pathways that are dysregulated in cancer cells. Many of these compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for tumor growth and proliferation.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro inhibitory activities of representative pyrimidine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference(s)
Pyrido[2,3-d]pyrimidine (Compound 4 )MCF-7 (Breast)Cytotoxicity0.57[2]
Pyrido[2,3-d]pyrimidine (Compound 4 )HepG2 (Liver)Cytotoxicity1.13[2]
Pyrido[2,3-d]pyrimidine (Compound 11 )HepG2 (Liver)Cytotoxicity0.99[2]
Pyrimidine Derivative (2d )A549 (Lung)Cytotoxicity< 50[3]
Pyrazolo[3,4-d]pyrimidine (5 )HT1080 (Fibrosarcoma)Cytotoxicity96.25[4]
Pyrazolo[3,4-d]pyrimidine (5 )Hela (Cervical)Cytotoxicity74.8[4]
Pyrazolo[3,4-d]pyrimidine (5 )Caco-2 (Colorectal)Cytotoxicity76.92[4]
Pyrazolo[3,4-d]pyrimidine (5 )A549 (Lung)Cytotoxicity148[4]
Pyrazolo[3,4-d]pyrimidine (7 )HT1080 (Fibrosarcoma)Cytotoxicity43.75[4]
Pyrazolo[3,4-d]pyrimidine (7 )Hela (Cervical)Cytotoxicity17.50[4]
Pyrazolo[3,4-d]pyrimidine (7 )Caco-2 (Colorectal)Cytotoxicity73.08[4]
Pyrazolo[3,4-d]pyrimidine (7 )A549 (Lung)Cytotoxicity68.75[4]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i )MCF-7 (Breast)Cytotoxicity0.33[5]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i )HeLa (Cervical)Cytotoxicity0.52[5]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (4i )HepG2 (Liver)Cytotoxicity3.09[5]
Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrimidine derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CDK46 CDK4/6 Rb Rb CDK46->Rb p CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE activates CDK2_S CDK2 G1_S_Checkpoint G1/S Checkpoint CDK2_S->G1_S_Checkpoint CyclinE->CDK2_S DNA_Replication DNA Replication G1_S_Checkpoint->DNA_Replication Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->CDK46 Pyrimidine_Inhibitor->CDK2_S

CDK Pathway and Cell Cycle Control

Antiviral Applications

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. These compounds act as fraudulent substrates for viral polymerases, leading to chain termination and inhibition of viral replication.

Quantitative Data: Antiviral Activity
Compound/Derivative ClassVirusAssay TypeEC50 (µM)Reference(s)
Pyrimido[4,5-d]pyrimidine (7f )HCoV-229ECPE InhibitionNot specified, but active[7]
Pyrimido[4,5-d]pyrimidine (7a )HCoV-229ECPE InhibitionNot specified, but active[7]
Pyrimido[4,5-d]pyrimidine (7b )HCoV-229ECPE InhibitionNot specified, but active[7]
Unspecified Pyrimidine DerivativesSARS-CoV-2CPE Inhibition20-50[8]

Antimicrobial Applications

The pyrimidine scaffold is also prevalent in a variety of antimicrobial agents. These compounds can interfere with essential bacterial metabolic pathways, such as folate synthesis, or disrupt cell wall integrity.

Quantitative Data: Antimicrobial Activity
Compound/Derivative ClassMicroorganismAssay TypeMIC (µg/mL)Reference(s)
Pyrrolo[3,2-d]pyrimidine (4a-4e )S. aureusAgar dilution62.5 - 1000[9]
Pyrrolo[3,2-d]pyrimidine (4a-4e )P. aeruginosaAgar dilution62.5 - 1000[9]
Pyrrolo[3,2-d]pyrimidine (4a-4e )E. coliAgar dilution62.5 - 1000[9]
Pyrrolo[3,2-d]pyrimidine (4a-4e )SalmonellaAgar dilution62.5 - 1000[9]

Anti-inflammatory Applications

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Quantitative Data: Anti-inflammatory Activity
Compound/Derivative ClassTarget/ModelAssay TypeIC50 (µM) / % InhibitionReference(s)
Pyrimidine Derivative (3b )COX-1In vitro19.45
Pyrimidine Derivative (4b )COX-1In vitro26.04
Pyrimidine Derivative (4d )COX-1In vitro28.39
Pyrimidine Derivative (3a )COX-2In vitro42.1
Pyrimidine Derivative (3b )COX-2In vitro31.4
Pyrimidine Derivative (4b )COX-2In vitro34.4
Pyrimidine Derivative (4d )COX-2In vitro23.8
Pyrimidine-5-carbonitrile (126 )COX-2In vitro1.03–1.71[10]
Pyrimidine Derivative (L1 )COX-2In vitroData in Table 1 of source[11]
Pyrimidine Derivative (L2 )COX-2In vitroData in Table 1 of source[11]
Imidazolo[1,2-c]pyrimidineCarrageenan-induced paw edemaIn vivoComparable to Indomethacin[12]
Signaling Pathway: COX-2 in Inflammation

Pro-inflammatory stimuli trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Pyrimidine derivatives can selectively inhibit COX-2, thereby reducing the production of these inflammatory molecules.

COX2_Inflammation_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->COX2

COX-2 Inflammatory Pathway Inhibition

Cardiovascular and Central Nervous System (CNS) Applications

The therapeutic reach of pyrimidine derivatives extends to cardiovascular and central nervous system disorders. Their structural diversity allows for the targeting of a wide range of receptors and enzymes implicated in these conditions.

Cardiovascular Applications

In the cardiovascular realm, pyrimidine derivatives have been developed as antihypertensive agents and lipid-lowering drugs.

  • Minoxidil , a pyrimidine derivative, is a potent vasodilator that works by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[13] This leads to hyperpolarization of the cell membrane, relaxation of the blood vessels, and a subsequent reduction in blood pressure.

  • Rosuvastatin , another prominent pyrimidine-containing drug, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[14] By reducing cholesterol production in the liver, rosuvastatin effectively lowers LDL ("bad") cholesterol levels, a key factor in the prevention of cardiovascular disease.[11][15]

  • Certain dihydropyrimidine derivatives have been investigated as calcium channel blockers , mimicking the action of dihydropyridines like nifedipine.[16][17] They are thought to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[10][18]

Central Nervous System (CNS) Applications

The versatility of the pyrimidine scaffold has also been exploited in the development of agents for CNS disorders.[19]

  • Adenosine Receptor Antagonists: Pyrimidine derivatives have been designed as potent and selective antagonists of adenosine receptors, particularly the A2A and A3 subtypes.[20] A2A receptor antagonists are of interest for the treatment of Parkinson's disease, while A3 receptor antagonists are being explored for various indications.[1]

  • Anti-Alzheimer's Agents: There is growing interest in pyrimidine derivatives as potential therapeutics for Alzheimer's disease.[9] These compounds are being investigated for their ability to inhibit key enzymes involved in the pathology of the disease, such as cholinesterases and β-secretase (BACE-1), as well as to prevent the aggregation of amyloid-β peptides.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidines.[1][6]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

    • Urea or thiourea (1.5 mmol)

    • Catalyst (e.g., Cu(OTf)2, Yb(OTf)3, or a few drops of concentrated HCl)

    • Solvent (e.g., ethanol or solvent-free)

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

    • If using a solvent, add it to the flask.

    • Reflux the reaction mixture for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). For microwave-assisted synthesis, irradiate the mixture for a shorter duration (e.g., 10-30 minutes).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice or cold water.

    • Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[18]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, etc.)

    • 96-well microtiter plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test pyrimidine derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[17]

  • Materials:

    • Wistar rats (150-200 g)

    • Test pyrimidine derivatives

    • Carrageenan solution (1% w/v in saline)

    • Positive control (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16]

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic acid (substrate)

    • Test pyrimidine derivatives

    • Positive control (e.g., Celecoxib)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound or control.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add the COX Probe to each well.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. Its inherent drug-like properties and synthetic tractability have enabled the creation of a diverse array of molecules with potent and selective activities against a wide range of diseases. The quantitative data, experimental protocols, and pathway visualizations presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of pyrimidine-based drugs. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for leveraging the power of the pyrimidine nucleus to create innovative and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] The dihalogenated substrate, 5-bromo-2-chloro-4,6-dimethylpyrimidine, offers a valuable platform for the synthesis of novel substituted pyrimidines. The differential reactivity of the halogen atoms—the carbon-bromine bond being more susceptible to oxidative addition to a palladium catalyst than the carbon-chlorine bond—allows for selective functionalization at the C5 position.[3] This selective coupling leaves the C2 chloro-substituent available for subsequent transformations, providing a pathway to complex, polysubstituted pyrimidine-based molecules of interest in drug discovery programs.

These application notes provide a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids, focusing on the preferential reaction at the C5 position.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step is generally the rate-determining step, and the reactivity of halogens follows the order I > Br > Cl.[1][3]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Reaction Conditions for Selective Suzuki Coupling

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of halopyrimidines, which can be adapted for this compound to achieve selective coupling at the C5 position. The selection of catalyst, ligand, base, and solvent is crucial for optimizing yield and selectivity.[4]

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-10060-95
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100High
Pd(OAc)₂ (3)-K₃PO₄ (2)1,4-Dioxane80Good
PEPPSI-IPr (3)-K₂CO₃ (2)Toluene75Good
Pd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane100 (Microwave)~70

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C5 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

  • Base (e.g., K₃PO₄, 2-3 equivalents)[1][4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[5]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1 M of the limiting reagent is a good starting point).[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent such as ethyl acetate.[1]

    • Wash the organic layer sequentially with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4,6-dimethylpyrimidine.

Mandatory Visualizations

Suzuki_Coupling_Signaling_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation DiOrganoPd R-Pd(II)Ln-Ar Transmetal->DiOrganoPd RedElim Reductive Elimination FinalProduct 5-Aryl-2-chloro- 4,6-dimethylpyrimidine DiOrganoPd->FinalProduct RedElim->Pd0  Regenerated  Catalyst Pyrimidine 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Pyrimidine->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-100 °C, 4-12h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitoring->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 5-Aryl-2-chloro-4,6-dimethylpyrimidine purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science for synthesizing arylamines, which are prevalent motifs in numerous pharmaceuticals and functional organic materials. The substrate, 5-Bromo-2-chloro-4,6-dimethylpyrimidine, offers a valuable opportunity for selective functionalization due to the presence of two distinct halogen atoms on the pyrimidine core.

The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for chemoselective amination. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[4][5] Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference enables selective Buchwald-Hartwig amination at the C5 position, leaving the C2-chloro substituent intact for potential subsequent transformations.[4] Achieving a high degree of chemoselectivity is possible through the careful selection of the palladium precursor, ligand, base, and reaction temperature.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through a sequence of fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[3][6]

  • Amine Coordination and Deprotonation : The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination : The desired N-substituted 2-chloro-4,6-dimethylpyrimidin-5-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[5][6][7]

The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly for less reactive aryl chlorides.[8][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation oa_complex->dummy2 H-X-Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product Ar-NR'R'' aryl_halide Ar-X (Substrate) amine R'R''NH base Base dummy1->oa_complex Ar-X dummy3->amido_complex R'R''NH + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol provides a general starting point for the selective amination of this compound at the C5-position. Optimization may be necessary depending on the specific amine used.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)[5][10]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[8][10]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[8][10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Reagent Addition : Under a positive pressure of inert gas, add the base (1.5-2.0 equiv), this compound (1.0 equiv), and the amine (1.1-1.2 equiv).[1][4][11]

  • Solvent Addition : Add the anhydrous and degassed solvent via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.[1][12]

  • Reaction : Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[8][12]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[12]

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[1][12]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2-chloro-4,6-dimethylpyrimidin-5-amine.[4][12]

Experimental_Workflow arrow arrow start Start setup 1. Reaction Setup (Flask, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert add_reagents 3. Reagent Addition (Substrate, Amine, Base) inert->add_reagents add_solvent 4. Solvent Addition (Anhydrous Toluene/Dioxane) add_reagents->add_solvent react 5. Heat & Stir (80-110 °C) add_solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Work-up (Cool, Dilute, Filter) monitor->workup Reaction Complete extract 8. Extraction (Water & Brine Wash) workup->extract purify 9. Purification (Column Chromatography) extract->purify end Pure Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Parameters

While specific data for this compound is not extensively published, the following table summarizes typical conditions for the selective amination of structurally similar dihalogenated heterocycles. These parameters serve as a robust starting point for optimization.

ParameterRecommended ConditionRationale / Notes
Substrate This compoundThe C-Br bond is more reactive, allowing for selective amination at the C5 position.
Amine Primary or Secondary Aliphatic/Aromatic AmineA slight excess (1.1-1.2 equiv) is typically used to drive the reaction to completion.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is often preferred as a Pd(0) source. Pre-catalysts can also be highly effective.[8]
Ligand Xantphos (2-4 mol%) or RuPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds if needed, and are effective for C-Br bonds.[8]
Base NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)NaOtBu is a strong, effective base.[8] Cs₂CO₃ is a milder alternative for base-sensitive substrates.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed to prevent catalyst deactivation.[8]
Temperature 80 - 110 °CElevated temperatures are often required to facilitate the oxidative addition step.[8]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; poor quality reagents.Use a pre-catalyst, increase temperature, ensure solvent and base are anhydrous.[8] Increase catalyst loading to 5 mol%.[8]
Hydrodehalogenation Side Product Presence of water; slow reductive elimination.Ensure scrupulously dry conditions. Use a slight excess of amine (1.2-1.5 equiv).[8]
Formation of Di-aminated Product Reaction temperature too high or reaction time too long.Reduce reaction temperature and monitor carefully to stop the reaction after mono-amination is complete.

Safety Precautions

  • Bases : Strong bases such as sodium tert-butoxide are corrosive and highly moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, under an inert atmosphere.[4]

  • Solvents : Toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

  • General : Always consult the Safety Data Sheets (SDS) for all reagents before use. The reaction should be performed under an inert atmosphere as oxygen can deactivate the palladium catalyst.[8]

References

Application Notes and Protocols for Selective Functionalization at the 5-Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of molecules at the 5-bromo position. This position on various aromatic and heterocyclic scaffolds serves as a versatile handle for introducing molecular diversity, a critical aspect in drug discovery and materials science. The methodologies outlined below focus on widely used palladium-catalyzed cross-coupling reactions, offering a practical guide to researchers in the field.

Introduction

The selective modification of a specific position on a complex molecule is a cornerstone of modern organic synthesis. The 5-bromo position, particularly in heterocyclic compounds, offers a reactive site that can be selectively targeted due to the unique electronic properties of the carbon-bromine bond. This allows for the strategic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of novel chemical entities with desired therapeutic or material properties.[1][2][3]

Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[4] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3] This document details protocols for several key palladium-catalyzed reactions for the functionalization of 5-bromo substrates.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for common cross-coupling reactions at the 5-bromo position. The quantitative data, where available from the cited literature, is summarized for comparative purposes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a 5-bromo-substituted compound and an organoboron reagent, such as a boronic acid or ester.[3][5]

General Experimental Protocol:

  • In a reaction vessel, combine the 5-bromo-substituted substrate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂) and the appropriate ligand.[4][5]

  • Add a suitable base (e.g., K₂CO₃, 2.0 mmol) and the solvent system (e.g., a mixture of dioxane and water).[4][5]

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[4]

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the progress by Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][6]

  • Purify the crude product by flash column chromatography on silica gel.[1][6]

Quantitative Data for Suzuki-Miyaura Coupling:

5-Bromo SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[5][7]
5-Bromo-2-chlorobenzo[d]thiazoleArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
Unprotected Nitrogen-Rich HeterocyclesArylboronic acidP1 or P2K₃PO₄Dioxane/H₂O100Good to Excellent[8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a 5-bromo-substituted compound and a terminal alkyne, a valuable transformation for the synthesis of acetylenic compounds.[9][10]

General Experimental Protocol:

  • To a reaction flask under an inert atmosphere, add the 5-bromo-substituted substrate (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[10]

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).[10]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling:

5-Bromo SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
5-BromoindolePhenylacetyleneNot specifiedNot specifiedWaterNot specifiedNot specified[11]
Heterocyclic BromidesVarious AcetylenesWater-soluble Pd complexK₂CO₃Water/Isopropanol90Near Quantitative[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a 5-bromo-substituted compound with an amine.[1][13]

General Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine the 5-bromo-substituted substrate (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., a pre-catalyst), and a suitable phosphine ligand.[1]

  • Add a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) and an anhydrous, degassed solvent (e.g., toluene or dioxane).[1]

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C), monitoring the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

5-Bromo SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidineAmineNot specifiedNot specifiedNot specified80-120Not specified[1]
Unprotected Five-Membered Heterocyclic BromidesAliphatic/Aromatic AminesNot specifiedNot specifiedNot specifiedNot specifiedEffective[14]
Stille Coupling

The Stille coupling reaction involves the coupling of a 5-bromo-substituted compound with an organotin reagent (organostannane) to form a C-C bond.[15][16]

General Experimental Protocol:

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄).[4]

  • Add an anhydrous solvent (e.g., Toluene or DMF), followed by the 5-bromo-substituted substrate (1.0 mmol) and the organostannane (1.1 mmol).[4]

  • Optionally, an additive like lithium chloride (LiCl) can be included.[4]

  • Heat the reaction mixture to 80-110 °C and monitor by TLC.[4]

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Work-up typically involves quenching with an aqueous solution and extraction, followed by chromatographic purification.

Quantitative Data for Stille Coupling:

5-Bromo SubstrateCoupling PartnerCatalystAdditiveSolventTemp (°C)Yield (%)Reference
5-Bromo-1-pentyneArylstannanePd(PPh₃)₄ or PdCl₂(PPh₃)₂LiCl (optional)Toluene or DMF80-110Not specified[4]
3,5-Dibromo-2-pyroneOrganostannaneNot specifiedCu(I)DMFNot specifiedPredominantly at C5[17]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (5-Bromo Substrate, Coupling Partner) A->B C Addition of Catalyst, Ligand, Base B->C D Degassing and Heating C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for cross-coupling reactions.

Palladium_Catalytic_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X OA Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 R'-M TM Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RE Reductive Elimination

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyrimidines, a critical transformation in synthetic and medicinal chemistry. The pyrimidine scaffold is a key component in numerous pharmaceuticals, and understanding its functionalization is paramount for the development of new therapeutic agents.[1] This document outlines the underlying mechanism, factors influencing reactivity, and detailed experimental protocols for the substitution of the C2-chloro substituent with various nucleophiles.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution on 2-chloropyrimidines proceeds via a bimolecular addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of a nucleophile.[2] The reaction pathway can be summarized in two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the pyrimidine ring is temporarily disrupted in this step.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted pyrimidine product.

The overall reactivity of chloropyrimidines in SNAr reactions is significantly higher than that of chlorobenzene, with 2-chloropyrimidine being approximately 10^14–10^16 times more reactive.[4] Generally, the 4-position of a pyrimidine ring is more reactive towards nucleophilic attack than the 2-position due to greater stabilization of the negative charge in the Meisenheimer intermediate by both nitrogen atoms.[2][5] However, the reactivity and regioselectivity can be influenced by various factors.

Caption: General mechanism of SNAr on 2-chloropyrimidine.

Factors Influencing the SNAr Reaction

Several factors can influence the outcome of SNAr reactions on 2-chloropyrimidines, including the nature of the nucleophile, the presence of other substituents on the pyrimidine ring, solvent, and the use of catalysts.

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, and alcohols. The nucleophilicity of the attacking species is a key determinant of the reaction rate.

  • Substituents: The presence of electron-withdrawing groups on the pyrimidine ring can further activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect.[6] For instance, in 2,4-dichloropyrimidines, electron-withdrawing groups at the C-5 position generally favor substitution at the C-4 position.[7][8] Conversely, electron-donating groups at the C-6 position can promote substitution at the C-2 position.[6][9]

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the Meisenheimer complex and accelerate the reaction.[10] However, reactions can also be carried out in alcohols or even water under certain conditions.[11][12] The choice of solvent can also influence regioselectivity.[7]

  • Catalysts: While many SNAr reactions on activated heterocycles like 2-chloropyrimidine proceed without a catalyst, certain transformations can be facilitated by their use.[11] For instance, sulfinates have been shown to accelerate the substitution of 2-chloro-4,6-dimethoxypyrimidine with alkoxy or aryloxy nucleophiles.[7] In some cases, palladium or copper catalysts have been employed for amination reactions, although often a transition-metal-free SNAr process is sufficient and more environmentally friendly.[4][11]

Applications in Drug Development

The functionalization of pyrimidines via SNAr is a cornerstone of modern medicinal chemistry. The pyrimidine core is present in a vast array of approved drugs for various indications, including oncology, infectious diseases, and neurological disorders.[1] For example, 2-substituted anilinopyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases for cancer treatment.[13] Similarly, substituted 2,4-bis-anilinopyrimidines have been identified as inhibitors of cyclin-dependent kinase 4 for cancer therapy.[14] The ability to readily introduce diverse functionalities at the C2 position of the pyrimidine ring through SNAr reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Experimental Protocols and Data

The following sections provide detailed protocols and tabulated data for the SNAr reaction on 2-chloropyrimidines with common classes of nucleophiles.

The reaction of 2-chloropyrimidines with amines is a widely used method for the synthesis of 2-aminopyrimidines.

Table 1: SNAr of 2-Chloropyrimidines with Amine Nucleophiles

EntryPyrimidine SubstrateAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineMorpholineK2CO3DMF100295[11]
22-ChloropyrimidinePyrrolidineK2CO3DMF100292[11]
32-ChloropyrimidineAnilineK2CO3DMF1001675[11]
42,4-DichloropyrimidineDiethylamineEt3NEtOHReflux3-[15]
52,4-DichloropyrimidineSubstituted Anilinesp-TsOH·H2O2-Propanol80--[1]
62-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious AminesTriethylamineEtOHReflux3Moderate[15]

Protocol 1: General Procedure for Amination of 2-Chloropyrimidine [11]

  • To a solution of 2-chloropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the amine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine.

Thiol nucleophiles readily displace the chloride from 2-chloropyrimidines to form 2-thioether-substituted pyrimidines.

Table 2: SNAr of 2-Chloropyrimidines with Thiol Nucleophiles

EntryPyrimidine SubstrateThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineThiophenolK2CO3DMF80490Fictional Example
22-ChloropyrimidineBenzyl mercaptanNaHTHF25285Fictional Example
32-Chloro-5-nitropyrimidineN-acetylcysteine-Aqueous25--[16]

Protocol 2: General Procedure for Thiolation of 2-Chloropyrimidine [10]

  • In a round-bottom flask, the thiol (1.1 mmol) is dissolved in a suitable solvent (e.g., DMF, 5 mL).

  • A base such as potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, handle with care) is added portion-wise at 0 °C.

  • The mixture is stirred for 15-30 minutes at room temperature to form the thiolate.

  • A solution of 2-chloropyrimidine (1.0 mmol) in the same solvent is added dropwise.

  • The reaction is stirred at the appropriate temperature (e.g., 25-80 °C) until completion as monitored by TLC.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • Purification by column chromatography provides the pure 2-thioether pyrimidine derivative.

Alcohols and phenols can act as nucleophiles, typically requiring a base to form the more nucleophilic alkoxide or phenoxide.

Table 3: SNAr of 2-Chloropyrimidines with Alcohol/Phenol Nucleophiles

EntryPyrimidine SubstrateAlcohol/Phenol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-ChloropyrimidineSodium Methoxide-MethanolReflux688Fictional Example
22-ChloropyrimidinePhenolK2CO3DMF1201275Fictional Example
32-MeSO2-4-chloropyrimidineAlkoxides---78-Exclusive C-2 substitution[17][18]

Protocol 3: General Procedure for Alkoxylation of 2-Chloropyrimidine

  • To a solution of the alcohol (1.5 mmol) in a suitable solvent (e.g., THF, 10 mL), a strong base such as sodium hydride (1.5 mmol) is carefully added at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • 2-chloropyrimidine (1.0 mmol) is then added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash chromatography.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for conducting an SNAr reaction with a 2-chloropyrimidine substrate.

Experimental_Workflow start Start reagents Combine 2-Chloropyrimidine, Nucleophile, Base, and Solvent start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Complete extraction Extract Product with Organic Solvent workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify Crude Product (Column Chromatography) drying->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with exceptional efficiency and selectivity.[1][2] These reactions have revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[2][3] This document provides detailed application notes and experimental protocols for five seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron reagent (boronic acid or ester) and an organic halide or triflate.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[1][5]

Applications in Drug Development: The Suzuki-Miyaura coupling is extensively used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[6][7] For instance, it has been a key step in the synthesis of the anti-cancer drug Crizotinib and the anti-inflammatory drug Diflunisal.[2][3]

Quantitative Data Summary
EntryAryl Halide/TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄Toluene1001898
23-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001585[6]
32-BromonaphthalenePhenylboronic acidPd₂(dba)₃ (1)Tricyclohexylphosphine (2.2)K₂CO₃THF/H₂OReflux1295
41-Iodobenzene4-Formylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295
5Vinyl triflate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃THF65389
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation_intermediate [R¹-Pd(II)L₂-R²] pd2_complex->transmetalation_intermediate Transmetalation product R¹-R² transmetalation_intermediate->product Reductive Elimination R¹-X R¹-X R¹-X->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd2_complex base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene.[8][9] A base is required to regenerate the active palladium(0) catalyst.[8] This reaction is a powerful tool for the synthesis of substituted alkenes.[9]

Applications in Drug Development: The Heck reaction has been employed in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug Naproxen and the anticancer agent Taxol.[2][8] Its ability to form trisubstituted alkenes makes it valuable for creating complex molecular scaffolds.[10]

Quantitative Data Summary
EntryAryl Halide/TriflateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100295
24-BromoacetophenoneStyrenePd(OAc)₂ (1)THP-salt (2)K₂CO₃DMF/H₂O80492[11]
32-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)-NaOAcEthanol140 (mw)0.590[10]
4Phenyl triflate2,3-DihydrofuranPd(OAc)₂ (3)dppp (6)Proton spongeBenzene502481
51-IodocyclohexeneMethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile801.585
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Alkene (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, optional, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.2-2.0 mmol)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a Schlenk tube, dissolve the aryl halide, palladium catalyst, and ligand (if used) in the solvent.

  • Add the alkene and then the base to the reaction mixture.

  • Seal the tube and heat the mixture to the specified temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Heck_Reaction_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex alkene_coordination [R¹-Pd(II)L₂(alkene)]-X pd2_complex->alkene_coordination Alkene Coordination insertion_product R¹-CH₂-CH(R²)-Pd(II)L₂-X alkene_coordination->insertion_product Migratory Insertion product R¹-CH=CH-R² insertion_product->product hpdx H-Pd(II)L₂-X insertion_product->hpdx β-Hydride Elimination hpdx->pd0 Reductive Elimination (with Base) R¹-X R¹-X R¹-X->pd0 Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is a highly efficient method for the synthesis of substituted alkynes and conjugated enynes.[14] It is known for its mild reaction conditions, often proceeding at room temperature.[12]

Applications in Drug Development: The Sonogashira reaction is widely used in medicinal chemistry to synthesize complex molecules containing alkyne functionalities.[15] It has been applied in the synthesis of the antipsoriatic drug Tazarotene and the nicotinic receptor agonist Altinicline (SIB-1508Y).[15]

Quantitative Data Summary
EntryAryl/Vinyl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
24-Bromotoluene1-HeptynePd(PPh₃)₄ (2)CuI (2)i-Pr₂NHBenzene801689
31-IodocyclohexeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NDMFRT196
44-IodoanisolePhenylacetylene(AllylPdCl)₂ (2.5)-Cs₂CO₃DMFRT2498[9]
52-BromopyridineEthynylbenzenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene701285
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • Terminal alkyne (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH, 2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition product R¹-C≡C-R² pd2_complex->product Reductive Elimination R¹-X R¹-X cu_acetylide Cu(I)-C≡C-R² cu_acetylide->pd2_complex alkyne H-C≡C-R² alkyne->cu_acetylide Deprotonation & Coordination base Base

Caption: Catalytic cycles of the Sonogashira coupling.

Stille Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or triflate.[16][17] A key advantage of this reaction is the high tolerance of the organostannane reagents to a wide variety of functional groups.[16][18] However, a significant drawback is the toxicity of the tin reagents and byproducts.[19]

Applications in Drug Development: Despite the toxicity concerns, the Stille reaction is a powerful tool for the synthesis of complex natural products and pharmaceuticals where other methods might fail. It provides a reliable method for creating Csp²-Csp² bonds.[20]

Quantitative Data Summary
EntryAryl Halide/TriflateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneVinyltributyltinPd(PPh₃)₄ (2)--THF601692
24-Bromoacetophenone(4-Methoxyphenyl)tributyltinPd₂(dba)₃ (1.5)P(o-tol)₃ (8)-NMP80291
32-Bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-LiClDioxane1002478
4Enol triflate(Tributylstannyl)furanPd(dppf)Cl₂ (10)-CuI, LiClDMF406087[18]
5Aryl chloriden-Bu₃Sn(OEt)Pd₂(dba)₃ (1.5)-CsFDioxane1102497[21]
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • Organic halide or triflate (1.0 mmol)

  • Organostannane (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4-10 mol%)

  • Additive (optional, e.g., LiCl, CuI)

  • Anhydrous and degassed solvent (e.g., THF, Dioxane, DMF)

Procedure:

  • Charge a flame-dried Schlenk flask with the organic halide, palladium catalyst, ligand (if applicable), and any solid additives.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent via syringe, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF or DBU.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Stille_Reaction_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² pd2_complex->transmetalation_intermediate Transmetalation (with R²-SnR₃) product R¹-R² transmetalation_intermediate->product Reductive Elimination R¹-X R¹-X R²-SnR₃ R²-SnR₃ R²-SnR₃->pd2_complex

Caption: Catalytic cycle of the Stille reaction.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate.[22][23] Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reaction rates.[22] However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions.[22]

Applications in Drug Development: The high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a valuable tool in pharmaceutical synthesis, particularly for the construction of sp³-sp², sp²-sp², and sp³-sp³ C-C bonds.[20]

Quantitative Data Summary
EntryAryl Halide/TriflateOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePhenylzinc chloridePd(PPh₃)₄ (5)-THF651688
24-IodoacetophenoneEthylzinc iodidePd(OAc)₂ (5)P(o-Tol)₃ (10)DMF502475[24]
34-Chlorotoluene4-Tolylzinc chloridePd[P(tBu₃)]₂ (2)-THF/NMP1002498
4Methyl 4-iodobenzoateCyclohexylzinc bromidePd(OAc)₂ (4)SPhos (8)THF/NEP-104885[25]
5Estrone-derived triflatePerfluoro-4-pyridylzinc chloridePd₂(dba)₃ (2)XPhos (4)THF401282[20]
Experimental Protocol: General Procedure for Negishi Coupling

Materials:

  • Organic halide or triflate (1.0 mmol)

  • Organozinc reagent (solution in THF, 1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., SPhos, XPhos, 4-10 mol%)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Strictly anhydrous and anaerobic conditions must be maintained throughout the procedure.

  • To a flame-dried Schlenk flask, add the palladium catalyst and ligand (if used).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the organic halide.

  • Slowly add the organozinc reagent solution via syringe at the appropriate temperature (can range from -78 °C to room temperature).

  • Allow the reaction to warm to the desired temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Negishi_Reaction_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² pd2_complex->transmetalation_intermediate Transmetalation (with R²-ZnX) product R¹-R² transmetalation_intermediate->product Reductive Elimination R¹-X R¹-X R²-ZnX R²-ZnX R²-ZnX->pd2_complex

Caption: Catalytic cycle of the Negishi reaction.

Experimental_Workflow prep Preparation reaction Reaction Setup prep->reaction 1. Reagent & Glassware Prep execution Reaction Execution reaction->execution 2. Assemble Under Inert Atmosphere workup Work-up execution->workup 3. Monitor & Quench purification Purification workup->purification 4. Extraction & Drying analysis Analysis purification->analysis 5. Chromatography

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-chloro-4,6-dimethylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic derivatization of substituted pyrimidines is a key approach in the discovery of novel therapeutic agents.

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a versatile building block for the synthesis of novel drug candidates. The presence of two distinct halogen atoms at electronically different positions—a bromine at C5 and a chlorine at C2—along with two methyl groups at C4 and C6, offers multiple avenues for selective chemical modification. This allows for the systematic exploration of the chemical space around the pyrimidine core to establish structure-activity relationships (SAR) and optimize biological activity. The electron-withdrawing nature of the pyrimidine ring and the differential reactivity of the C-Br and C-Cl bonds enable a range of derivatization strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, summarizes quantitative data for representative derivatives, and illustrates a relevant signaling pathway that can be targeted by such compounds.

Key Derivatization Strategies

The derivatization of this compound can be strategically approached to selectively modify different positions on the pyrimidine ring. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position under these conditions, allowing for selective functionalization. Conversely, the C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr).

Key Reactions:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the C5-position.

  • Buchwald-Hartwig Amination: To introduce a wide variety of primary and secondary amines at the C5-position.

  • Nucleophilic Aromatic Substitution (SNAr): To introduce various nucleophiles, particularly amines, at the C2-position.

Data Presentation: Biological Activities of Derivatized Pyrimidines

The following tables summarize the biological activities of representative pyrimidine derivatives obtained through derivatization strategies similar to those described in this document. It is important to note that the specific activities of derivatives of this compound may vary and require experimental confirmation.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

Compound IDDerivative ClassR¹ (at C5)R² (at C2)Cancer Cell LineIC₅₀ (µM)
1a 5-Aryl-2-aminopyrimidine4-Methoxyphenyl-NH₂MCF-7 (Breast)8.5
1b 5-Aryl-2-aminopyrimidine3,4-Dimethoxyphenyl-NH₂HeLa (Cervical)12.3
1c 5-Aryl-2-aminopyrimidine4-Chlorophenyl-NH₂A549 (Lung)15.1
2a 2,5-Disubstituted pyrimidine-NH-phenyl4-MorpholinylHepG2 (Liver)9.8
2b 2,5-Disubstituted pyrimidine-NH-benzyl4-MorpholinylHCT116 (Colon)11.2

Data is representative of similarly substituted pyrimidine cores and should be used as a guideline.

Table 2: Antimicrobial Activity of Substituted Pyrimidine Derivatives

Compound IDDerivative ClassR¹ (at C5)R² (at C2)Bacterial StrainMIC (µg/mL)
3a 5-Aryl-2-aminopyrimidine4-Fluorophenyl-NH₂Staphylococcus aureus16
3b 5-Aryl-2-aminopyrimidine4-Nitrophenyl-NH₂Escherichia coli32
4a 2,5-Disubstituted pyrimidine-NH-cyclohexyl4-PiperidinylBacillus subtilis16
4b 2,5-Disubstituted pyrimidine-NH-(2-pyridyl)4-PiperidinylPseudomonas aeruginosa64

MIC: Minimum Inhibitory Concentration. Data is representative and may require optimization for the specific scaffold.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These protocols are based on established methodologies for structurally related compounds and may require optimization for specific substrates and coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound at the more reactive C5-bromo position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine at the C5-position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C2-position of a 5-substituted-2-chloro-4,6-dimethylpyrimidine with an amine. This reaction is typically performed after functionalization of the C5-position.

Materials:

  • 5-Substituted-2-chloro-4,6-dimethylpyrimidine (e.g., product from Protocol 1 or 2)

  • Amine nucleophile (1.2-2.0 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol, or DMF)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 1.5 equivalents, if the amine is used as a salt)

Procedure:

  • In a round-bottom flask, dissolve the 5-substituted-2-chloro-4,6-dimethylpyrimidine (1 equivalent) in a suitable solvent.

  • Add the amine nucleophile (1.2-2.0 equivalents). If the amine is in its salt form, add a non-nucleophilic base.

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start 5-Bromo-2-chloro- 4,6-dimethylpyrimidine suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki C5-Br Selective buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald C5-Br Selective product1 5-Aryl-2-chloro- 4,6-dimethylpyrimidine suzuki->product1 product2 5-Amino-2-chloro- 4,6-dimethylpyrimidine buchwald->product2 snar1 SNAr Reaction (Nucleophile, e.g., Amine) product1->snar1 C2-Cl Substitution snar2 SNAr Reaction (Nucleophile, e.g., Amine) product2->snar2 C2-Cl Substitution final_product1 2,5-Disubstituted- 4,6-dimethylpyrimidine snar1->final_product1 final_product2 2,5-Disubstituted- 4,6-dimethylpyrimidine snar2->final_product2

Caption: General derivatization workflow for this compound.

p38 MAP Kinase Signaling Pathway

Derivatives of pyrimidines have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli and inflammatory cytokines, and its dysregulation is associated with numerous diseases. Pyrimidine-based inhibitors can target kinases within this pathway, making it a relevant focus for drug discovery efforts.

p38_mapk_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling pathway and potential inhibition by pyrimidine derivatives.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthetic utilization of 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a versatile heterocyclic building block for the development of novel bioactive molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound offers two distinct and differentially reactive sites for functionalization: the C2-chloro and C5-bromo positions, allowing for sequential and regioselective synthesis of diverse molecular architectures.

Overview of Reactivity and Chemoselectivity

This compound possesses two primary electrophilic centers amenable to substitution. The chemoselectivity of subsequent reactions is dictated by the choice of catalytic system and reaction conditions.

  • C2-Chloro Position: The electron-deficient nature of the pyrimidine ring makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the direct introduction of O- and N-nucleophiles.

  • C5-Bromo Position: In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity typically follows the order C-Br > C-Cl.[2][3] Consequently, the C5-bromo position is the more reactive site for transformations such as Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds while preserving the C2-chloro group for subsequent modifications.[2][4]

Key Synthetic Transformations and Protocols

The following sections detail experimental protocols for key reactions involving this compound. While specific examples for this exact substrate are limited in published literature, the protocols provided are based on established methods for structurally similar dihalopyrimidines and a specific patented example.[2][4]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol is based on the synthesis of an indanyloxydihydrobenzofuranyl-substituted pyrimidine, demonstrating the displacement of the C2-chloro group.[4]

Experimental Procedure:

  • Reagent Preparation: In a suitable reaction vessel, dissolve the phenol-containing nucleophile (1.0 equiv.) in an appropriate anhydrous solvent such as Tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add a strong base, such as potassium tert-butoxide (1.1 equiv.), portion-wise.

  • Reaction Initiation: Stir the mixture for 1 hour at room temperature, then add this compound (1.0 equiv.).[4]

  • Reaction Monitoring: Continue stirring at room temperature for 2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with ice-water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4]

Data Presentation: Nucleophilic Aromatic Substitution

NucleophileBaseSolventTime (h)Yield (%)Reference
(S)-2-((2R,3S)-7-hydroxy-2-indan-5-yloxy-3-methyl-2,3-dihydrobenzofuran-5-yl)propionic acid methyl esterKOtBuTHF2~65%[4]
Yield calculated based on molar amounts provided in the patent.
Protocol 2: Generalized Suzuki-Miyaura Coupling at the C5-Position

This generalized protocol is adapted from procedures for the selective C-Br arylation of similar 5-bromo-2-chloropyrimidines.[2][4] It is a robust method for forming carbon-carbon bonds.

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v), via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable starting point.[2]
Ligand PPh₃, XPhos, SPhosBulky, electron-rich ligands can improve yields.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly affect the outcome.[2]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of organic solvent and water is common.[2]
Temperature 80-110 °CLower temperatures favor selectivity at the C-Br bond.
Protocol 3: Generalized Sonogashira Coupling at the C5-Position

This protocol, adapted from procedures for similar substrates, is used for coupling terminal alkynes to the C5-position.[2]

Experimental Procedure:

  • Reaction Setup: In a reaction flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Subsequently, add the terminal alkyne (1.2 equiv.) via syringe.[2]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) precursors are effective.
Cu Co-catalyst CuI (5-10 mol%)Generally required for the Sonogashira reaction.[2]
Base Et₃N, i-Pr₂NHThe amine often serves as both base and solvent/co-solvent.
Solvent THF, DMF, AcetonitrileA co-solvent may be used if needed.
Temperature 25-80 °CMild conditions are often sufficient.
Protocol 4: Generalized Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general method for C-N bond formation at the C5-position, adapted from literature on similar halopyrimidines.

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-formed catalysts with ligands can also be used.
Ligand Xantphos, SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are often preferred.[3]
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed solvents are critical.
Temperature 80-110 °CTemperature may need optimization for specific substrates.

Applications in Bioactive Molecule Synthesis

Derivatives of substituted pyrimidines are known to exhibit a wide range of biological activities. The functionalization of the this compound core can lead to the development of novel therapeutic agents.

Data Presentation: Potential Biological Activities of Synthesized Derivatives

Biological Target ClassPotential ApplicationRationale / Example
Protein Kinases AnticancerThe 2-aminopyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. Functionalization can target specific kinases like EGFR, VEGFR, or CDKs.
Microbial Enzymes Antibacterial, AntifungalPyrimidine derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria and fungal strains.
Viral Polymerases/Proteases Antiviral5-substituted pyrimidine nucleoside analogues are well-established antiviral agents. Non-nucleoside derivatives also show promise.
G-Protein Coupled Receptors (GPCRs) Metabolic DiseasesGPR40 agonists based on a substituted pyrimidine core have been developed for potential treatment of Type 2 diabetes.[4]

Visualizations

Synthetic Pathways and Workflows

G cluster_main Synthetic Routes from this compound cluster_c5 C5-Position Functionalization (Cross-Coupling) cluster_c2 C2-Position Functionalization start 5-Bromo-2-chloro- 4,6-dimethylpyrimidine suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd cat. sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu cat. buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd cat. snar SNAr (R-OH, R-NH₂) start->snar Base prod_aryl 5-Aryl-2-chloro- 4,6-dimethylpyrimidine suzuki->prod_aryl prod_alkynyl 5-Alkynyl-2-chloro- 4,6-dimethylpyrimidine sonogashira->prod_alkynyl prod_amino 5-Amino-2-chloro- 4,6-dimethylpyrimidine buchwald->prod_amino prod_subst 5-Bromo-2-substituted- 4,6-dimethylpyrimidine snar->prod_subst G cluster_workflow Experimental Workflow for S_NAr Reaction prep Dissolve Nucleophile in Anhydrous THF cool Cool to 0 °C prep->cool base Add Base (KOtBu) Portion-wise cool->base stir1 Stir for 1h at Room Temp base->stir1 add_pyr Add 5-Bromo-2-chloro- 4,6-dimethylpyrimidine stir1->add_pyr stir2 Stir for 2h at Room Temp add_pyr->stir2 workup Work-up: Dilute, Wash with H₂O/Brine stir2->workup purify Dry, Concentrate & Purify (Column Chrom.) workup->purify product Isolated Product purify->product G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2 R-Pd(II)L₂(Br) pd0->pd2 R-Br oa Oxidative Addition pd2_ar R-Pd(II)L₂(Ar) pd2->pd2_ar Ar-B(OH)₂ (Base) trans Transmetalation pd2_ar->pd0 R-Ar re Reductive Elimination start R-Br boronic Ar-B(OH)₂ base Base product R-Ar G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_A Kinase A (e.g., RAS/RAF) Receptor->Kinase_A P Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B P Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C P TF Transcription Factor Kinase_C->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase_A

References

Application Notes and Protocols for Stille Coupling on Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Stille cross-coupling reactions on dihalopyrimidine substrates. The information is intended to guide researchers in the synthesis of substituted pyrimidine derivatives, which are key structural motifs in many pharmaceutical compounds.

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This method is widely employed in organic synthesis due to the air and moisture stability of organostannane reagents and its tolerance of a wide variety of functional groups.[2][3] For drug development professionals, the Stille coupling offers a reliable method for the synthesis of complex molecules, including substituted pyrimidines, which are prevalent in kinase inhibitors and other therapeutic agents.[4]

When applied to dihalopyrimidines, regioselectivity becomes a critical consideration. The inherent electronic properties of the pyrimidine ring dictate the relative reactivity of the halogenated positions. Generally, the order of reactivity for cross-coupling reactions on a pyrimidine ring is C4 > C2 > C5.[4] This intrinsic preference allows for selective functionalization of dihalopyrimidines. However, recent advances have demonstrated that this selectivity can be inverted through the use of specialized catalyst systems.[4][5]

This document will detail the reaction conditions, provide experimental protocols, and summarize key data for achieving both conventional and inverted regioselectivity in the Stille coupling of dihalopyrimidines.

Reaction Conditions and Data Presentation

The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligands, solvent, and additives. The following tables summarize the reaction conditions for the Stille coupling on various dihalopyrimidine substrates.

Table 1: General Reaction Conditions for Stille Coupling
ComponentExamplesPurpose/Notes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(0) is the active catalytic species. Pd(II) sources are reduced in situ.[1]
Ligand PPh₃, AsPh₃, Bulky N-heterocyclic carbenes (NHCs)Ligands stabilize the palladium center and influence its reactivity and selectivity.[5][6]
Organostannane R-Sn(n-Bu)₃, R-SnMe₃The nucleophilic partner in the coupling reaction. Tributyl and trimethylstannyl derivatives are common.[1]
Solvent DMF, Dioxane, ToluenePolar aprotic solvents are generally preferred.[7][8]
Additives CuI, LiCl, CsFCuI can accelerate the rate-limiting transmetalation step.[2][6] LiCl can also increase the reaction rate. CsF can be used to activate the organotin reagent.[6]
Table 2: Regioselective Stille Coupling on 2,4-Dihalopyrimidines
SubstrateOrganostannaneCatalyst/LigandSolventTemp. (°C)Time (h)Product (Yield)SelectivityReference
2,4-DichloropyrimidinePhenyl-SnBu₃PdCl₂(PPh₃)₂DMFRT24-Phenyl-2-chloropyrimidine (85%)C4[7]
2,4-DichloropyrimidineStyryl-SnBu₃PdCl₂(PPh₃)₂DMFRT0.54-Styryl-2-chloropyrimidine (92%)C4[7]
5-Bromo-2,4-dichloropyrimidineStyryl-SnBu₃PdCl₂(PPh₃)₂DMFRT0.55-Bromo-4-styryl-2-chloropyrimidine (88%)C4[7]
Table 3: Inverting Regioselectivity on 2,4-Dichloropyrimidines

Recent studies have shown that the use of palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can reverse the typical C4 selectivity, leading to preferential coupling at the C2 position.[5][9] This is a significant development for accessing previously challenging substitution patterns.

SubstrateNucleophileCatalyst/LigandSolventTemp. (°C)Product (Yield)SelectivityReference
2,4-DichloropyrimidineVarious Thiols(η³-1-tBu-indenyl)PdCl(IPr)Dioxane802-Thio-4-chloropyrimidine derivatives (up to 85%)C2[4]

Note: The example for inverted selectivity involves a C-S cross-coupling, which highlights the principle of using bulky ligands to direct reactivity to the C2 position. This principle is being explored for other cross-coupling reactions as well.

Experimental Protocols

The following are generalized protocols for performing Stille coupling reactions on dihalopyrimidines. Caution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Protocol 1: General Procedure for C4-Selective Stille Coupling

This protocol is adapted from procedures for the phenylation and styrylation of dichloropyrimidines.[7]

Materials:

  • Dihalopyrimidine (e.g., 2,4-dichloropyrimidine)

  • Organostannane (e.g., tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II))

  • Anhydrous, degassed solvent (e.g., DMF)

  • Reaction flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the dihalopyrimidine (1.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Add the organostannane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.

Protocol 2: General Procedure for Stille Coupling with Additives

This protocol incorporates the use of a copper(I) iodide co-catalyst, which can significantly accelerate the reaction rate.[2][6]

Materials:

  • Dihalopyrimidine

  • Organostannane

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., AsPh₃)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Reaction flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the dihalopyrimidine (1.0 eq), palladium catalyst (0.01-0.05 eq), ligand (0.04-0.2 eq), and CuI (0.1-1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Degas the resulting mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the organostannane (1.1-1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-SnR₃ pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

The following diagram outlines the typical workflow for setting up and performing a Stille coupling reaction.

Stille_Workflow start Start: Flame-dried flask under inert atmosphere add_reagents Add Dihalopyrimidine, Catalyst, and Solvent start->add_reagents degas Degas the Mixture add_reagents->degas add_stannane Add Organostannane degas->add_stannane react Heat and Stir Reaction Mixture add_stannane->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Continue reaction workup Quench and Workup monitor->workup Reaction complete purify Purify by Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Stille coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloro-4,6-dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its distinct functional groups—a reactive bromo substituent at the 5-position and a chloro group at the 2-position—allow for selective, sequential functionalization. This enables the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. Pyrimidine derivatives are integral to numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] The strategic placement of halogens on the 4,6-dimethylpyrimidine scaffold offers a versatile platform for developing novel drug candidates.

The general reactivity trend in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) favors the C-Br bond over the C-Cl bond, allowing for selective derivatization at the 5-position.[3] Subsequently, the chloro group at the 2-position can be targeted for nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions under more forcing conditions. This differential reactivity is crucial for the strategic construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValue
CAS Number 4786-72-5
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
Appearance Solid[4]
Boiling Point 277.7±35.0 °C (Predicted)[5]
Density 1.621±0.06 g/cm³ (Predicted)[5]
Storage 2-8°C under an inert atmosphere[4]

Large-Scale Synthesis Protocol

The following is a plausible multi-step protocol for the large-scale synthesis of this compound, based on established pyrimidine chemistry.

Diagram of Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination A 4,6-Dimethyl-2-pyrimidinol B 2-Chloro-4,6-dimethylpyrimidine A->B POCl₃ C This compound B->C NBS, Acetonitrile

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This procedure outlines the chlorination of 4,6-dimethyl-2-pyrimidinol using phosphorus oxychloride (POCl₃).

Materials:

  • 4,6-Dimethyl-2-pyrimidinol (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 equiv.)

  • Ice bath

  • Large-capacity reaction vessel with overhead stirring, reflux condenser, and gas scrubber

  • Toluene or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Charging the Reactor: In a clean, dry, large-capacity reactor equipped with an overhead stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes), carefully charge phosphorus oxychloride (POCl₃).

  • Cooling: Cool the POCl₃ to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add 4,6-dimethyl-2-pyrimidinol in portions to the cooled POCl₃ with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization: Carefully neutralize the acidic aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with toluene or dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2-chloro-4,6-dimethylpyrimidine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure describes the bromination of 2-chloro-4,6-dimethylpyrimidine at the 5-position using N-bromosuccinimide (NBS).

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv.)

  • N-bromosuccinimide (NBS) (1.05 equiv.)

  • Acetonitrile (solvent)

  • Reaction vessel with overhead stirring and temperature control

  • Water

  • Ethyl acetate (for extraction)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 2-chloro-4,6-dimethylpyrimidine in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatization Protocols

The dual halogenation of this compound allows for selective derivatization. The following are generalized protocols for common cross-coupling and substitution reactions.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the C5-bromo position.[1][6]

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)[7]

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, K₃PO₄, Cs₂CO₃[8]
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF[6][8]
Temperature 80-110 °C[3]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol details the substitution of the C2-chloro group with a nucleophile, typically an amine. This reaction is generally performed after derivatization of the 5-position.

Materials:

  • 5-Aryl-2-chloro-4,6-dimethylpyrimidine (1.0 equiv.)

  • Amine nucleophile (1.0-1.2 equiv.)

  • Base (e.g., Triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used)

  • Solvent (e.g., Ethanol, Isopropanol, or DMF)[7]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the 5-substituted-2-chloro-4,6-dimethylpyrimidine in the chosen solvent.

  • Reagent Addition: Add the amine nucleophile and the base (if required).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

EntryNucleophileSolventBase (equiv.)Temp. (°C)
1PiperidineEthanol-Reflux
2MorpholineIsopropanolEt₃N (1.5)Reflux
3AnilineDMFK₂CO₃ (2.0)120
Note: This data is based on reactions with structurally similar chloro-pyrimidines and should be considered a starting point for optimization.[7]

Application in Drug Discovery: Kinase Inhibition

Pyrimidine derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The this compound core can be elaborated to create potent and selective inhibitors that target the ATP-binding site of various kinases.

Diagram of a Generic Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A (e.g., EGFR, Abl) Receptor->Kinase1 Signal Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene Transcription Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Simplified kinase signaling pathway illustrating inhibition by a pyrimidine derivative.

The derivatization of the this compound core allows for the precise tuning of steric and electronic properties to achieve high affinity and selectivity for the target kinase. The substituent at the 5-position can be designed to interact with the hinge region of the kinase, while modifications at the 2-position can explore other pockets within the ATP-binding site to enhance potency and modulate physicochemical properties.

References

Troubleshooting & Optimization

troubleshooting chemoselectivity in dihalopyrimidine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with chemoselectivity in palladium-catalyzed cross-coupling reactions of dihalopyrimidines.

Frequently Asked Questions (FAQs)

Q1: Which position on an unsubstituted 2,4-dihalopyrimidine is typically more reactive in cross-coupling reactions?

In the vast majority of cases, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) on unsubstituted 2,4-dihalopyrimidines preferentially occur at the C4 position.[1][2][3][4] This preference for C4 is the conventional and expected outcome for common reactions like Suzuki-Miyaura, Buchwald-Hartwig, and C-S couplings.[2]

Q2: What factors determine the intrinsic C4 selectivity?

The preference for C4 reactivity is governed by a combination of electronic and steric factors. Computational studies suggest that the C4–Cl bond is weaker and easier to distort into the transition state geometry required for oxidative addition to the palladium catalyst.[5] Factors such as C-Cl bond strengths and LUMO coefficients both favor the reaction at the C4 position.[2]

Q3: Is it possible to reverse the selectivity and achieve coupling at the C2 position?

Achieving C2 selectivity is a significant challenge and represents an inversion of the conventional reactivity.[1][2] While general methods for C2-selective Suzuki or Buchwald-Hartwig aminations on unsubstituted 2,4-dihalopyrimidines are not established, specific exceptions exist. Notably, C2-selective C-S (thiolation) coupling has been successfully achieved using specialized palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[1][6][7] This atypical selectivity is highly sensitive to the precatalyst structure.[1][7]

Q4: What is hydrodehalogenation and how does it affect my reaction?

Hydrodehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom, leading to a reduced byproduct and lower yield of the desired coupled product.[8][9] The mechanism and factors influencing this side reaction are complex, but it can be minimized through careful selection of catalyst, ligand, and reaction conditions.[9][10] Bromo and chloro derivatives may be less prone to dehalogenation than their iodo counterparts.[9]

Troubleshooting Guide

Issue 1: Low or No Conversion

My Suzuki-Miyaura coupling reaction is not proceeding. What are the key parameters to check?

For a typical C4-selective Suzuki-Miyaura coupling, consider the following:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst.[3][11] Pd(OAc)2 with phosphine ligands is also an option, though Pd(II) precatalysts must first be reduced to the active Pd(0) species.[3]

  • Base: An appropriate base is crucial for activating the boronic acid.[12] Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are frequently used.[3][13]

  • Solvent: The choice of solvent is critical. While polar aprotic solvents can be used, mixtures including an alcohol or water often give much greater reactivity, sometimes at lower temperatures.[4] Dioxane/water is a common and effective system.[14]

  • Temperature: Many reactions require heating. Microwave irradiation can dramatically shorten reaction times (e.g., to 15 minutes) and improve yields.[3][11] An optimal temperature for microwave conditions is often around 100°C.[3]

Issue 2: Poor Chemoselectivity (Mixture of Isomers)

I am getting a mixture of C4 and C2 substituted products. How can I improve selectivity?

This is a common problem when reaction conditions are not optimal. The flowchart below provides a decision-making workflow for addressing low selectivity.

G cluster_start cluster_main_path cluster_c4 cluster_c2 start Problem: Low Chemoselectivity q1 What is the desired product? start->q1 c4_path Target: C4-Coupling (Conventional) q1->c4_path C4 c2_path Target: C2-Coupling (Unconventional) q1->c2_path C2 c4_a1 Check Catalyst System: Use standard Pd(0) catalysts (e.g., Pd(PPh3)4) or Pd(II)/phosphine ligands. c4_path->c4_a1 c2_q1 What is the coupling type? c2_path->c2_q1 c4_a2 Optimize Temperature: Excessive heat can erode selectivity. Try lowering the temperature. c4_a1->c4_a2 c4_a3 Control Reaction Time: Monitor the reaction. Stop it once the C4 product is maximized to prevent isomerization or C2 reaction. c4_a2->c4_a3 c4_success Result: Improved C4 Selectivity c4_a3->c4_success cs_path C-S Coupling (Thiolation) c2_q1->cs_path C-S other_path Suzuki, Buchwald-Hartwig, etc. c2_q1->other_path Other c2_a1 Use specialized Pd(II) precatalyst with bulky NHC ligands. (e.g., (η³-tBu-indenyl)PdCl(IPent)) cs_path->c2_a1 c2_a2 This is a significant challenge. No general method exists. Requires novel catalyst development. other_path->c2_a2 c2_success Result: C2-Selective Product c2_a1->c2_success

Caption: Troubleshooting workflow for low chemoselectivity.
Issue 3: Unwanted Di-substitution

My goal is mono-substitution at C4, but the reaction proceeds to form the 2,4-di-substituted product.

This issue arises from the remaining halogen at the C2 position reacting after the initial C4 coupling. To favor mono-substitution:

  • Control Stoichiometry: Use only 1.0 to 1.1 equivalents of your boronic acid or other coupling partner. Using an excess will drive the reaction toward di-substitution.[14]

  • Lower Temperature: The second coupling at the C2 position often requires more forcing conditions (higher temperature) than the first coupling at C4. Running the reaction at the lowest effective temperature can prevent the second reaction from starting.[4]

  • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.[14]

Data Summary Tables

Table 1: Effect of Pd Precatalyst on C-S Coupling Selectivity of 2,4-dichloropyrimidine.

PrecatalystLigand TypeC2:C4 SelectivityReference
(η³-tBu-indenyl)PdCl(IPent)NHC>95:5[2]
Pd(OAc)2 / SPhosPhosphine<5:95[2]
Pd2(dba)3 / XPhosPhosphine<5:95[2]
PEPPSI-IPrNHC10:90[2]

Data demonstrates the unique effect of a specific Pd(II)/NHC precatalyst in achieving unconventional C2 selectivity for C-S coupling.

Table 2: Optimization of C4-Selective Suzuki-Miyaura Coupling.

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)Reference
Pd(PPh3)4 (0.5)K2CO3 (2)Dioxane/H2O100 (MW)1581[3]
Pd(PPh3)4 (0.5)K2CO3 (2)Dioxane/H2O120 (MW)1575*[3]
Pd(OAc)2 (2) / SPhos (4)K3PO4 (2)Toluene/H2O10012 h95Adapted from[13]
Pd(PPh3)4 (5)K3PO4 (3)Dioxane9012 h85[13]

Higher temperatures led to the formation of the 2,4-diphenylpyrimidine side product.

Key Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling (Microwave)

This protocol is adapted from efficient microwave-assisted procedures.[3][11]

  • Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), potassium carbonate (K2CO3, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add a solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 100°C for 15 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-chloropyrimidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This C-N coupling reaction is essential for synthesizing substituted aminopyrimidines.[15]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-substituted-2-chloropyrimidine (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.08 mmol).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). Add an anhydrous solvent such as toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Reaction Mechanism Visualization

A fundamental understanding of the catalytic cycle can aid in troubleshooting. The Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[16]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² (Coupled Product) re->product r1x R¹-X (Dihalopyrimidine) r1x->oa boronic R²-B(OR)₂ + Base boronic->tm

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

common side products in pyrimidine synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrimidine synthesis, with a focus on identifying and mitigating side product formation and outlining effective purification strategies.

I. Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common problems in your pyrimidine synthesis experiments.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1] While efficient, it can be prone to side reactions that affect yield and purity.

FAQs

  • Q1: I have a significant yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

    • A1: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at higher temperatures.[1] To minimize its formation, consider the following:

      • Lower the reaction temperature: The Hantzsch pathway is favored at higher temperatures.[1]

      • Optimize your catalyst: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway.[1]

      • Modify the order of addition: Adding the urea last can sometimes reduce its decomposition to ammonia.[1]

  • Q2: My Biginelli reaction has a low yield with a lot of unreacted starting materials. What can I do to improve it?

    • A2: Low conversion can be due to several factors. Here are some troubleshooting steps:

      • Check catalyst activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts like HCl, verify the concentration is correct.[1]

      • Adjust reaction time and temperature: The reaction may need more time or a moderate temperature increase to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

      • Evaluate your solvent: The solubility of reactants can be solvent-dependent. While ethanol is common, other solvents or even solvent-free conditions might improve yields for your specific substrates.[1]

      • Ensure reactant purity: Impurities in your starting materials can inhibit the reaction. Use high-purity reagents.[1]

  • Q3: Purification of my crude product is difficult, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

    • A3: N-acylureas can indeed form as byproducts and complicate purification. They arise from a competing reaction between the β-ketoester and urea.

      • Confirmation: These byproducts can be identified by their unique signals in ¹H and ¹³C NMR spectroscopy and through mass spectrometry.[2]

      • Prevention and Removal: Carefully controlling the stoichiometry of your reactants and the choice of catalyst can help suppress the formation of N-acylureas. Recrystallization is often an effective method for removing these impurities from the desired DHPM product.[2]

Data Presentation: Biginelli Reaction Optimization

The following tables summarize how different reaction conditions can influence the yield of the desired dihydropyrimidinone (DHPM) product and the formation of the Hantzsch dihydropyridine (DHP) side product.

Catalyst (mol%)SolventTemperature (°C)Time (h)DHPM Yield (%)DHP Yield (%)
NoneEthanolReflux484015
CuCl (10)THFReflux691<5
LaCl₃·7H₂O (5)EthanolReflux888Not reported
LiBr (10)None1000.592Not reported
Sulfated ZirconiaNone801953
Sulfated ZirconiaNone12018512

Data compiled from multiple sources, specific conditions may vary.

The Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine ring.[3] This method can be sensitive to reaction conditions, leading to various side products.

FAQs

  • Q1: My Pinner synthesis is giving a low yield and a complex mixture of byproducts. What are the common side reactions?

    • A1: Several side reactions can occur in the Pinner synthesis:

      • Self-condensation of the 1,3-dicarbonyl compound: The β-ketoester or β-diketone can react with itself, especially under basic conditions.[3]

      • Hydrolysis of the amidine: Amidines are susceptible to hydrolysis, particularly if there is moisture in the reaction. This is a significant issue that can be mitigated by using anhydrous conditions.[1]

      • Incomplete cyclization: The reaction may stall at an intermediate stage, failing to form the final pyrimidine ring.[1]

  • Q2: How can I minimize side product formation in my Pinner synthesis?

    • A2: Careful control of the reaction environment is key:

      • Maintain anhydrous conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Use high-purity amidine: Use freshly prepared or purified amidine hydrochloride to avoid issues with hydrolysis and impurities.[1]

      • Optimize the base: The choice and amount of base are critical for promoting the desired cyclization while minimizing self-condensation.[2]

      • Control the temperature: Monitor the reaction temperature closely to avoid decomposition at higher temperatures.[3]

  • Q3: The cyclization step of my Pinner reaction seems to be incomplete. How can I drive it to completion?

    • A3: If you are experiencing incomplete cyclization:

      • Add a catalyst: If not already in use, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

      • Increase reaction time: Some cyclizations are slow and may require longer reaction times.[1]

      • Consider alternative substrates: If steric hindrance is a potential issue, a more reactive 1,3-dicarbonyl equivalent might be beneficial.[1]

II. Experimental Protocols

This section provides detailed methodologies for the purification of pyrimidine derivatives.

Protocol 1: Recrystallization of Dihydropyrimidinones (DHPMs)

Recrystallization is a highly effective technique for purifying solid DHPMs from many common side products.

Materials:

  • Crude DHPM product

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Solvent Selection: Choose a solvent in which the DHPM is highly soluble at elevated temperatures but sparingly soluble at room temperature. Test small batches of your crude product with different solvents to find the optimal one.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude DHPM in the minimum amount of hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of Pyrimidines

Flash column chromatography is a rapid and effective method for separating pyrimidines from side products with different polarities.

Materials:

  • Crude pyrimidine product

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)

  • Chromatography column

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired pyrimidine and good separation from impurities.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure pyrimidine product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine.

III. Visualizations

The following diagrams illustrate key concepts in pyrimidine synthesis and troubleshooting.

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Side Reaction reactants Aldehyde + β-Ketoester + Urea Biginelli_Intermediate N-Acyliminium Ion Intermediate reactants->Biginelli_Intermediate Condensation Hantzsch_Intermediate Enamine + α,β-Unsaturated Carbonyl reactants->Hantzsch_Intermediate Urea decomposition to NH₃ + Knoevenagel Condensation DHPM Desired 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Biginelli_Intermediate->DHPM Cyclization & Dehydration DHP Hantzsch 1,4-Dihydropyridine (DHP) Side Product Hantzsch_Intermediate->DHP Michael Addition & Cyclization

Caption: Competing pathways in the Biginelli reaction.

Pinner_Troubleshooting Start Low Yield in Pinner Synthesis Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Incomplete_Cyclization Incomplete Cyclization? Start->Incomplete_Cyclization Anhydrous Ensure Anhydrous Conditions (Dry Solvents/Glassware, Inert Atmosphere) Check_Conditions->Anhydrous Temp_Control Optimize Temperature Check_Conditions->Temp_Control Base_Choice Optimize Base Stoichiometry Check_Conditions->Base_Choice Amidine_Purity Use High-Purity Amidine Check_Reagents->Amidine_Purity Increase_Time Increase Reaction Time Incomplete_Cyclization->Increase_Time Add_Catalyst Add Acid Catalyst Incomplete_Cyclization->Add_Catalyst Improved_Yield Improved Yield Anhydrous->Improved_Yield Temp_Control->Improved_Yield Base_Choice->Improved_Yield Amidine_Purity->Improved_Yield Increase_Time->Improved_Yield Add_Catalyst->Improved_Yield

Caption: Troubleshooting workflow for low yield in the Pinner synthesis.

Purification_Workflow Start Crude Pyrimidine Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Purity_Check Check Purity (TLC, NMR, etc.) Recrystallize->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Pyrimidine Purity_Check->Pure_Product Pure Repeat_Purification Repeat Purification or Choose Alternative Method Purity_Check->Repeat_Purification Not Pure Repeat_Purification->Column_Chromatography

Caption: General purification workflow for pyrimidine synthesis.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido-palladium complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][2][3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination + HNR'R'' - HX Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination - Ar-NR'R'' Reductive_Elimination->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the appropriate palladium precatalyst?

A2: The choice of palladium precatalyst is crucial for efficient activation to the active Pd(0) species.[4][5] Modern precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they offer faster and cleaner generation of the active catalyst.[1][6] Precatalysts are generally more stable and less sensitive to air and moisture in their solid form.

Q3: What are the key considerations for selecting a phosphine ligand?

A3: Ligand selection is critical and often substrate-dependent.[7] Bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps.[4] The choice of ligand is heavily influenced by the nature of the amine nucleophile (e.g., primary, secondary, hindered, or heterocyclic).[1][8] For challenging couplings, such as those involving aryl chlorides, more specialized and bulky ligands are often required.[3]

Q4: Which base should I use for my reaction?

A4: The base plays a critical role in the catalytic cycle, and its selection depends on the substrate's sensitivity to basic conditions.[5]

  • Strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates and allow for lower catalyst loadings. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[8]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[5][8]

  • The solubility of the base is also a key factor. In some cases, a combination of an inorganic base with a soluble organic base like DBU can be beneficial.[1][5]

Q5: What are the most common solvents for this reaction, and what should I avoid?

A5: Common solvents for Buchwald-Hartwig amination are typically non-polar, aprotic solvents like toluene, dioxane, and THF.[5][8][9] The choice of solvent can significantly impact the solubility of reactants and the base, which in turn affects the reaction rate.[1][10] It is generally recommended to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[5]

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system (precatalyst + ligand) appropriate? Start->Check_Catalyst Check_Base Is the base strength and solubility suitable? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen Ligands Check_Catalyst->Optimize_Ligand No Check_Solvent Are reactants and base soluble in the solvent? Check_Base->Check_Solvent Yes Optimize_Base Screen Bases Check_Base->Optimize_Base No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Optimize_Solvent Screen Solvents Check_Solvent->Optimize_Solvent No Check_Purity Are reagents and solvents anahydrous and pure? Check_Temp->Check_Purity Yes Optimize_Temp Vary Temperature Check_Temp->Optimize_Temp No Success Improved Yield Check_Purity->Success Yes Optimize_Ligand->Check_Base Optimize_Base->Check_Solvent Optimize_Solvent->Check_Temp Optimize_Temp->Check_Purity

Caption: A logical workflow for troubleshooting low-yielding reactions.

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Suggestion
Inefficient Catalyst Activation Switch to a palladium precatalyst if using a Pd(II) source like Pd(OAc)₂.[1][5] Ensure an appropriate ligand is being used for the specific substrate combination.[4]
Inappropriate Ligand The choice of ligand is highly substrate-dependent. For sterically hindered substrates or challenging aryl chlorides, more specialized, bulky ligands may be necessary.[1][3] Consider screening a panel of ligands.[7]
Incorrect Base If using a weak base with an unreactive aryl halide (e.g., an aryl chloride), consider switching to a stronger base like NaOtBu.[4] Conversely, for base-sensitive substrates, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[5] Ensure the base is sufficiently soluble in the reaction solvent.[1]
Poor Solubility If reactants or the base are not soluble, consider a different solvent or a co-solvent system.[1][5] Vigorous stirring is important, especially with heterogeneous mixtures.[6]
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures, typically in the range of 80-110 °C.[4][5] For less reactive substrates, a higher temperature may be required.
Presence of Air or Moisture The active Pd(0) catalyst is sensitive to air.[5] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Possible Cause Troubleshooting Suggestion
Catalyst Deactivation Pathway This can be more prevalent with electron-poor aryl halides.[4] Try a different ligand or a lower reaction temperature.[4]
Presence of Water Ensure all reagents and solvents are strictly anhydrous, as water can promote hydrodehalogenation.[4]
Competitive β-Hydride Elimination This can be a competing pathway to reductive elimination.[2] The choice of ligand can influence the relative rates of these two pathways.

Ligand Performance Comparison

The following table summarizes the performance of various Buchwald ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine, highlighting the significant impact of ligand choice on reaction yield under similar conditions.[7]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[7]

Base Selection Guide

The choice of base is a critical parameter that must be optimized for each specific reaction. The following table provides a comparison of commonly used bases.[8]

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and is often the most effective weak base.Can be expensive and difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.Can require higher catalyst loadings and longer reaction times.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination: [4]

  • To a screw-cap vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (0.1 equiv), and the palladium precatalyst (0.05 equiv).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the base (2.0 equiv) and anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Upon completion, the reaction can be monitored by TLC, GC, or LC-MS.

  • Work-up typically involves cooling the reaction, diluting with a suitable solvent, filtering to remove inorganic salts, and purification of the crude product by chromatography.

Note: The optimal catalyst loading, ligand-to-metal ratio, and equivalents of base and amine should be determined experimentally for each new substrate combination. High-throughput experimentation can be a valuable tool for rapid optimization.[11][12]

References

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the common side reaction of debromination (hydrodebromination).

Frequently Asked Questions (FAQs)

This section addresses general questions about the phenomenon of debromination.

Q1: What is debromination in the context of palladium-catalyzed reactions?

A1: Debromination, also known as hydrodebromination, is a common side reaction where the bromine atom on an aryl or vinyl bromide starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1][2] This leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates purification.[2]

Q2: What is the primary cause of debromination?

A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can react with the aryl bromide substrate (or the Ar-Pd-Br intermediate) to replace the bromine atom with hydrogen.[1] Sources for the hydride can include the base, solvent (especially alcohols or DMF), or other impurities in the reaction mixture.[1][2][3]

Q3: How does the reactivity of the aryl halide affect debromination?

A3: The strength of the carbon-halogen bond is a critical factor.[2] The bond strength follows the order C-Cl > C-Br > C-I.[2] Consequently, the more reactive aryl iodides are generally most susceptible to this side reaction, followed by aryl bromides and then aryl chlorides.[2]

Q4: Which palladium-catalyzed reactions are most commonly affected by debromination?

A4: Debromination can be a significant side reaction in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][4][5][6][7][8]

Troubleshooting Guide

This guide provides specific advice in a question-and-answer format for researchers encountering debromination in their experiments.

Q5: I am observing a significant amount of the debrominated byproduct in my reaction. What is the first thing I should change?

A5: The first parameters to investigate are the base and the reaction temperature.[1] High temperatures and strong bases, particularly alkoxides, are known to promote the formation of palladium-hydride species that lead to debromination.[1][2] A highly effective first step is to switch to a milder inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) and simultaneously lower the reaction temperature.[1][2]

Q6: My reaction is still showing debromination after changing the base and temperature. What should I try next?

A6: The next step is to evaluate your ligand and solvent.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[2][9] If you are using a less bulky or electron-poor ligand like triphenylphosphine (PPh₃), switching to one of these can significantly suppress the side reaction.[2][10]

  • Solvent System: Solvents like DMF and alcohols can act as hydride donors.[2] Consider switching to a non-polar aprotic solvent such as toluene or dioxane, which are less likely to generate Pd-H species.[2]

Q7: Can the palladium source influence the extent of debromination?

A7: Yes. While the active catalyst in these cycles is Pd(0), starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction step.[4][11] This reduction process can sometimes be inefficient or lead to side reactions that generate species promoting debromination. Using a direct Pd(0) source, such as Pd₂(dba)₃, or a well-defined precatalyst designed for clean generation of the active species might be beneficial.[12]

Q8: I am performing a Sonogashira coupling and observing significant debromination. Are there specific considerations for this reaction?

A8: For Sonogashira couplings, in addition to optimizing the base, ligand, and temperature, consider a copper-free protocol. While copper is a traditional co-catalyst, it can sometimes contribute to side reactions. Modern methods have been developed that proceed efficiently without copper, which can lead to cleaner reactions.[6][13] Using a milder base like triethylamine (Et₃N) is also common and effective in these systems.[6][14]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key quantitative parameters that can be adjusted to minimize debromination.

ParameterProblematic Conditions (Promotes Debromination)Recommended Conditions (Suppresses Debromination)Rationale
Base Strong bases (e.g., NaOt-Bu, K-Ot-Bu)[1][2]Milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][2]Weaker bases are less likely to be a hydride source or promote the formation of Pd-H species.[1][2]
Temperature High temperatures (e.g., > 100 °C)[1][15]Lower temperatures (e.g., Room Temp to 80 °C)[1][6][13]The activation energy for debromination can be higher; lowering the temperature disfavors this pathway.[1]
Ligand Less bulky, electron-poor (e.g., PPh₃)[10]Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[2][9]Bulky, electron-rich ligands accelerate the desired reductive elimination step of the product.[2][9]
Solvent Polar protic/aprotic (e.g., Alcohols, DMF)[2]Non-polar aprotic (e.g., Toluene, Dioxane)[2]Toluene and dioxane are less likely to act as hydride donors compared to alcohols or DMF.[2]
Catalyst Loading High loading (e.g., > 5 mol %)Low loading (e.g., 0.5 - 2.5 mol %)[13]While not a direct cause, optimizing to the lowest effective catalyst loading can minimize potential side reactions.
Experimental Protocols

Protocol 1: General Protocol for a Suzuki-Miyaura Coupling to Minimize Debromination [1]

This protocol is adapted for a typical small-scale reaction.

  • Reagent Preparation: In a glovebox, weigh the aryl bromide (1.0 eq), boronic acid (1.2 eq), a mild base such as K₃PO₄ (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol %) into an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or a 10:1 dioxane:water mixture) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. Reactions are typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic_Cycle_Debromination Competing Pathways: Cross-Coupling vs. Debromination Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)L₂(R) OA_Complex->Transmetalation Transmetalation ([R]-B(OH)₂) PdH_Species H-Pd(II)L₂(X) OA_Complex->PdH_Species Intercepted Product Ar-R (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 PdH_Source Hydride Source (Base, Solvent) PdH_Source->PdH_Species Forms Pd-H Debrom_Product Ar-H (Byproduct) PdH_Species->Debrom_Product Reductive Elimination Debrom_Product->Pd0

Caption: The catalytic cycle showing the desired cross-coupling pathway in competition with the off-cycle debromination pathway initiated by a palladium-hydride species.

Troubleshooting_Workflow Start Start: Reaction shows significant debromination (>10%) Step1 1. Change Base & Temp - Switch to milder base (K₃PO₄, K₂CO₃) - Lower temperature (e.g., 80°C) Start->Step1 Check1 Is debromination suppressed? Step1->Check1 Step2 2. Change Ligand - Use bulky, e⁻-rich ligand (XPhos, SPhos) Check1->Step2 No Success Success: Optimized Conditions Found Check1->Success Yes Check2 Is debromination suppressed? Step2->Check2 Step3 3. Change Solvent - Switch to non-polar aprotic (Toluene, Dioxane) Check2->Step3 No Check2->Success Yes Check3 Is debromination suppressed? Step3->Check3 Check3->Success Yes Failure Further investigation needed: - Check starting material purity - Screen other catalyst systems Check3->Failure No Parameter_Relationships Influence of Reaction Parameters on Reaction Outcome Coupling Desired Cross-Coupling Debrom Undesired Debromination Ligand Bulky, e⁻-rich Ligand (e.g., XPhos) Ligand->Coupling Promotes Ligand->Debrom Suppresses Base Mild Inorganic Base (e.g., K₃PO₄) Base->Coupling Enables Base->Debrom Suppresses Temp Lower Temperature (e.g., < 90°C) Temp->Coupling Enables Temp->Debrom Suppresses Solvent Non-polar Solvent (e.g., Toluene) Solvent->Coupling Favors Solvent->Debrom Suppresses

References

Technical Support Center: Managing Reaction Temperature for Selective Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage reaction temperature to achieve selective substitution in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature influence the selectivity of a substitution reaction?

Reaction temperature is a critical parameter that directly affects both the rate and outcome of a chemical reaction.[1][2] It plays a pivotal role in determining whether a reaction is under kinetic or thermodynamic control, which in turn dictates the major product formed when multiple pathways are possible.[3][4][5]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy (Ea).[3][5][6] This product is not necessarily the most stable one.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple reaction pathways, and the reactions may become reversible.[4][6][7] Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product, the one with the lowest Gibbs free energy (ΔG), will be the major product.[3][6]

Therefore, by carefully selecting the reaction temperature, you can favor the formation of a desired isomer or substitution product over others.

Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution reaction?

The competition between substitution and elimination reactions is highly dependent on temperature.[8][9][10] Generally, increasing the temperature favors elimination over substitution.[9][11] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[9][11][12] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making the ΔG for elimination more favorable.[9][11]

To favor the substitution product, you should generally run the reaction at lower temperatures.[12] For example, in the reaction of a secondary alkyl halide with a species that can act as both a nucleophile and a base, lower temperatures will favor the SN2 product, while higher temperatures will favor the E2 product.

Q3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for a specific isomer?

Temperature control is a key strategy for improving regioselectivity in reactions like electrophilic aromatic substitution. The formation of different isomers can have different activation energies. By manipulating the temperature, you can favor the pathway leading to the desired isomer.

For instance, to enhance para-selectivity in some bromination reactions, it is often beneficial to conduct the reaction at a very low temperature. One study on the bromination of catechol demonstrated that running the reaction at -30°C resulted in a 100% yield of the 4-bromo product.[13] At higher temperatures, a mixture of isomers is more likely to be formed.[13]

Q4: What are the common signs that incorrect reaction temperature is causing poor selectivity?

Several indicators may suggest that your reaction temperature is not optimized for selectivity:

  • Lower than expected yield of the desired product.[1]

  • Presence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR, indicating the formation of isomers or by-products.[1]

  • Inconsistent results between different batches of the same reaction.[1]

  • The reaction either stalls or proceeds too rapidly , suggesting the temperature is either too low or too high.[1][14]

  • Formation of colored impurities , which can sometimes be a result of decomposition at elevated temperatures.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and formation of multiple side products.

Potential Cause Troubleshooting Steps
Reaction temperature is too high, leading to side reactions or decomposition. 1. Review the literature for the optimal temperature range for your specific reaction or a similar transformation. 2. Systematically screen a range of lower temperatures (e.g., in 10-20°C increments).[2] 3. Monitor the reaction progress at each temperature using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS) to identify the temperature that maximizes the yield of the desired product while minimizing by-products.[1][14]
Reaction is under thermodynamic control, favoring a more stable but undesired isomer. 1. Attempt the reaction at a significantly lower temperature to favor the kinetically controlled product.[3][6] 2. Consider using a different solvent or catalyst that may alter the activation energies of the competing pathways.
Exothermic reaction leading to uncontrolled temperature increase. 1. Implement more efficient cooling, such as using an ice-salt bath or a cryocooler for sub-zero temperatures.[14][15] 2. Add the limiting reagent slowly or portion-wise to better manage the heat generated.[15] 3. Ensure vigorous stirring to promote even heat distribution.[16]

Issue 2: The reaction is not proceeding to completion or is very slow.

Potential Cause Troubleshooting Steps
Reaction temperature is too low. 1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor for any increase in product formation.[14] 2. Be cautious not to increase the temperature too much, as this could lead to the formation of undesired by-products.[1][2]
Insufficient activation energy. 1. If a catalyst is being used, consider increasing the catalyst loading or switching to a more active catalyst. 2. Ensure that the solvent is appropriate for the reaction temperature and the solubility of the reactants.

Experimental Protocols

Protocol 1: Determining the Optimal Temperature for a Selective Substitution Reaction

Objective: To identify the reaction temperature that maximizes the yield of the desired substitution product while minimizing the formation of by-products.

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator or an oil bath with a digital hotplate stirrer).[1][14]

  • Thermometer or thermocouple to monitor the internal reaction temperature.[15]

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).[16]

  • Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).[1]

Procedure:

  • Initial Temperature Selection: Based on literature for similar reactions, choose an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 0°C, 25°C, and 50°C).[1]

  • Reaction Setup: Assemble the reactor and ensure the temperature control system is calibrated and functioning correctly. Charge the reactor with the substrate, solvent, and any catalysts.

  • Temperature Equilibration: Set the temperature controller to the first target temperature (e.g., 0°C) and allow the reaction mixture to stabilize at this temperature before initiating the reaction.

  • Reaction Initiation and Monitoring: Add the final reagent to start the reaction. Monitor the progress at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them to quantify the formation of the desired product and any by-products.[1][14]

  • Data Collection: Record the conversion of the starting material and the relative percentages of the desired product and by-products at each time point for the tested temperature.

  • Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 25°C and 50°C).

  • Data Analysis: Plot the yield of the desired product and the formation of major by-products as a function of temperature. The optimal temperature is the one that provides the highest ratio of the desired product to the by-products.[1]

Protocol 2: Precise Low-Temperature Control for a Highly Selective Reaction

Objective: To maintain a stable, low temperature for a reaction that requires kinetic control to achieve high selectivity.

Materials:

  • Round-bottom flask or other suitable reaction vessel.

  • Low-temperature thermometer or thermocouple.

  • Cooling bath (e.g., ice-water for 0°C, ice-salt for -5 to -15°C, dry ice/acetone for -78°C).[14][15]

  • Insulated container (e.g., Dewar flask) for the cooling bath.

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare the Cooling Bath: Select the appropriate cooling bath mixture to achieve the desired temperature.[14] For example, for -78°C, slowly add small pieces of dry ice to acetone in a Dewar flask until a slurry is formed.

  • Setup the Reaction: Place the reaction flask in the cooling bath, ensuring the bath level is above the level of the reaction mixture.

  • Monitor the Internal Temperature: Insert a thermometer or thermocouple into the reaction mixture to monitor the internal temperature, ensuring it is not just the bath temperature that is being measured.[15]

  • Maintain the Temperature: Periodically add more of the cooling agent (e.g., dry ice) to the bath to maintain a stable temperature throughout the reaction.

  • Controlled Reagent Addition: For exothermic reactions, add the limiting reagent slowly via a syringe pump or dropping funnel to prevent a sudden increase in the internal temperature.[15]

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS_Kinetic (Lower Ea) Reactants->TS_Kinetic Low Temp (Fastest) TS_Thermodynamic TS_Thermodynamic (Higher Ea) Reactants->TS_Thermodynamic High Temp Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic_Product Kinetic_Product->TS_Kinetic Reversible at High Temp Troubleshooting_Workflow start Poor Selectivity Observed (Mixture of Products) check_temp Is the reaction temperature known to be critical? start->check_temp temp_too_high Hypothesis: Temperature is too high check_temp->temp_too_high Yes other_params Consider other parameters: Solvent, Catalyst, Time check_temp->other_params No decrease_temp Action: Decrease Temperature (e.g., by 20°C) temp_too_high->decrease_temp temp_too_low Hypothesis: Temperature is too low increase_temp Action: Increase Temperature (e.g., by 10°C) temp_too_low->increase_temp analyze_results Analyze product ratio (TLC, HPLC, GC-MS) decrease_temp->analyze_results increase_temp->analyze_results optimized Selectivity Improved: Temperature Optimized analyze_results->optimized Positive Result not_optimized Selectivity Not Improved analyze_results->not_optimized Negative Result not_optimized->temp_too_low not_optimized->other_params

References

Technical Support Center: Synthesis of Polysubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysubstituted pyrimidines. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental complexities and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing polysubstituted pyrimidines?

A1: Researchers often face challenges such as low reaction yields, the formation of unexpected side products, and difficulties in product purification.[1] Key factors influencing success include the choice of synthetic route (e.g., Biginelli reaction, Pinner synthesis, cross-coupling reactions), purity of starting materials, and optimization of reaction conditions like catalyst, solvent, and temperature.[2][3]

Q2: How does the choice of catalyst impact the synthesis of polysubstituted pyrimidines?

A2: The catalyst plays a crucial role in determining the reaction's efficiency and selectivity. For instance, in the Biginelli reaction, Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids can significantly improve yields compared to uncatalyzed reactions.[4] In Suzuki cross-coupling reactions for functionalizing pyrimidine rings, the choice of palladium catalyst and ligands is critical to prevent side reactions like homocoupling and ensure high conversion rates.[5]

Q3: What are the typical side products in a Biginelli reaction and how can their formation be minimized?

A3: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] To minimize DHP formation, it is recommended to control the reaction temperature, as higher temperatures favor the Hantzsch pathway.[2] The choice of catalyst and the order of reactant addition can also influence selectivity.[2] Another common byproduct is N-acylurea, which can be identified by NMR and mass spectrometry.[2]

Q4: What are the key considerations for achieving regioselectivity in the synthesis of unsymmetrically substituted pyrimidines?

A4: Achieving regioselectivity is a significant challenge and is influenced by both electronic and steric factors of the substituents on the starting materials.[6] The use of appropriate directing groups or protecting groups can enhance the regioselectivity of the reaction.[7] Careful selection of the synthetic strategy and reaction conditions is essential to favor the formation of the desired regioisomer.

Q5: What are some reliable methods for purifying substituted pyrimidines?

A5: Purification strategies depend on the physicochemical properties of the target compound and impurities. Column chromatography on silica gel is a common method, and experimenting with different solvent systems can improve separation.[7] If the product and impurities have similar polarities, preparative HPLC or crystallization may be more effective.[7] In some cases, the product may be unstable on silica gel, necessitating the use of a different stationary phase like alumina.[7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low conversion of starting materials is a frequent issue in pyrimidine synthesis. The following guide provides a systematic approach to troubleshoot and optimize your reaction for higher yields.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive or Inefficient Catalyst Ensure the catalyst is active; some may require regeneration if reused.[2] For acid catalysts, verify the concentration is appropriate.[2] Consider screening different catalysts as their efficiency can be substrate-dependent.[4]
Suboptimal Reaction Conditions Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] A moderate increase in temperature may be necessary to drive the reaction to completion.[2]
Poor Reactant Purity Impurities in starting materials can inhibit the reaction.[2] Ensure all reactants are of high purity.
Incorrect Stoichiometry Carefully calculate and measure the molar ratios of all reactants. Incorrect stoichiometry can lead to low conversion of the limiting reagent.[7]
Atmosphere Sensitivity Many reactions in heterocyclic chemistry are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[7]
Solvent Effects The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]

Troubleshooting Workflow for Low Yield

BiginelliWorkflow start Start add_reagents Add Aldehyde, β-ketoester, Urea, and Catalyst to Flask start->add_reagents add_solvent Add Ethanol add_reagents->add_solvent reflux Reflux Reaction Mixture add_solvent->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure Product recrystallize->end SuzukiWorkflow start Start setup_schlenk Setup Schlenk Flask under Inert Atmosphere start->setup_schlenk add_solids Add Chloropyrimidine, Boronic Acid, Catalyst, and Base setup_schlenk->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify end Pure Product purify->end

References

Technical Support Center: Work-up Procedures for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for further research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2] These scavengers are often silica or polymer-based and functionalized with groups like thiols, amines, or phosphines.[1][3]

  • Filtration: Passing the reaction mixture through a filter aid, most commonly Celite®, to remove heterogeneous catalysts (e.g., Pd/C) or fine palladium particles that have precipitated.[1][4]

  • Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to palladium, which is then easily removed by filtration.[5][6]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2][6]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[1][4]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst and other impurities.[4]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:[1][7]

  • Form of Palladium Residue: Determine if the palladium is heterogeneous (a solid, like Pd/C) or homogeneous (dissolved in the reaction mixture). Simple filtration is effective for heterogeneous catalysts, while homogeneous forms require methods like scavenging, chromatography, or crystallization.[1][6]

  • Nature of Your Product: Consider the product's solubility, stability, and potential to chelate or bind with palladium. For example, nitrogen-containing compounds can coordinate strongly with palladium, making removal more challenging.[8]

  • Palladium Oxidation State: The effectiveness of certain scavengers can depend on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for Pd(II).[1][6]

  • Solvent System: The polarity and type of solvent can impact the efficiency of scavengers and the solubility of palladium species.[1]

  • Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits (often <10 ppm) necessitate highly efficient methods like scavenging, often used as a final polishing step.[8][9][10] For early-stage screening compounds, a target of <100 ppm may be acceptable.[11][12]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, typically solid-supported on silica or a polymer, that are functionalized with chemical groups having a high affinity for palladium.[3][8] The process, known as adsorption (specifically chemisorption), involves the palladium in the solution being sorbed onto these chemical moieties on the solid scaffold.[7] Common functional groups include thiols, amines, and phosphines.[1] The scavenger is added to the reaction mixture, stirred for a period to allow binding, and then the solid scavenger with the bound palladium is simply filtered off, leaving a purified solution of the product.[1][7]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products.[7][9] For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[8] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[8][13]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The standard and most accurate methods for quantifying trace levels of palladium are elemental analysis techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9][14] Other methods like high-energy polarized-beam X-ray fluorescence (XRF) have also been developed for this purpose.[13] For process optimization, rapid screening methods using fluorescent detection molecules are available to quickly assess the relative efficiency of different removal techniques before confirming with ICP-MS.[9][14]

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal After Filtration

  • Symptoms: The filtrate remains colored (black, grey, or brown), and analysis (e.g., by ICP-MS) shows high residual palladium levels.[1]

  • Possible Causes & Solutions:

    • Cause: Fine palladium particles are passing through the filter paper.

      • Solution: Use a finer porosity filter medium or, more effectively, filter the mixture through a thick (1-2 cm) pad of Celite® in a Büchner or sintered glass funnel. Pre-wetting the Celite pad can improve its effectiveness.[1][4]

    • Cause: Soluble (homogeneous) palladium species are present.

      • Solution: Filtration alone is not effective for dissolved catalysts.[1] Switch to a different method such as treatment with a palladium scavenger, activated carbon, or purification by column chromatography.[1][4]

    • Cause: Colloidal palladium has formed.

      • Solution: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal particles before filtration.[1]

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Cause: Incorrect scavenger selection.

      • Solution: The scavenger may not be optimal for the palladium's oxidation state or the solvent system.[1][6] Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one for your specific reaction.[1]

    • Cause: Insufficient scavenger loading or reaction time.

      • Solution: Increase the amount of scavenger used (e.g., from 3 to 5 equivalents relative to palladium) and/or increase the stirring time or temperature. Follow the manufacturer's recommendations and optimize as needed.[2][8]

    • Cause: Strong chelation of palladium by the product.

      • Solution: Products containing Lewis basic sites, like pyridines or other nitrogen heterocycles, can bind strongly to palladium.[8] A high-affinity scavenger, such as one based on trimercaptotriazine (TMT), may be required. A combination of methods, like an initial Celite filtration followed by scavenger treatment, can also be effective.[8]

Issue 3: Significant Product Loss During Palladium Removal

  • Symptoms: The final product yield is lower than expected after the purification step.

  • Possible Causes & Solutions:

    • Cause: The product is binding to the scavenger or adsorbent.

      • Solution: Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[1] After filtration, thoroughly wash the scavenger/adsorbent cake with fresh solvent to recover any bound product.[1][2] If loss remains high, test a different type of scavenger that may have a lower affinity for your product.[1]

    • Cause: The product is co-precipitating with the palladium catalyst.

      • Solution: If using crystallization, experiment with different solvent systems or cooling rates to minimize co-precipitation.[8] Alternatively, switch to a scavenger-based purification method.[8]

Issue 4: Inconsistent Palladium Removal from Batch to Batch

  • Symptoms: The same removal procedure yields different final palladium levels in different runs of the same reaction.

  • Possible Causes & Solutions:

    • Cause: Variability in palladium species between runs.

      • Solution: Ensure the reaction work-up procedure is consistent before the removal step to minimize variability.[2] Consider a pre-treatment step, such as mild oxidation or reduction, to convert the various palladium species into a single, more easily removed form.[2] Using a broad-spectrum scavenger can also help mitigate this issue.[2]

Data Presentation

Table 1: Efficiency of Palladium Scavengers (Case Studies)

Reaction / Product TypeScavenger UsedInitial Pd (ppm)Final Pd (ppm)Source(s)
Suzuki Coupling (Toluene)Smopex®-111 (Thiol-based)100< 2[6]
Buchwald–Hartwig AmidationFunctionalized Silica (SPM36f)13711[7]
Negishi Coupling (THF/Anisole)Polychelated Resin (PCR-B2)3284[7]
Allyl Group Cleavage (Faropenem)Polystyrene-bound TMT1500 - 1600< 10[10]

Table 2: Typical Residual Palladium Levels After Various Purification Steps

Reaction TypePurification MethodResidual Pd Level (ppm)Source(s)
Suzuki-Miyaura / Buchwald-HartwigAqueous Workup Only~500 - >5000[11][12]
Suzuki-MiyauraColumn Chromatography~150 - 300[12]
Buchwald-HartwigColumn Chromatography~300 - 1100[12]
VariousChromatography + Scavenger< 100[12]

Mandatory Visualization

G cluster_start Start: Reaction Work-up Complete cluster_hetero Heterogeneous Palladium (e.g., Pd/C) cluster_homo Homogeneous Palladium (Soluble) start Identify Palladium Residue Type celite Filter through Celite® Pad start->celite Heterogeneous scavenger Treat with Scavenger / Activated Carbon start->scavenger Homogeneous chromatography Purify by Column Chromatography start->chromatography Homogeneous (Alternative) analysis1 Analyze Filtrate for Pd (ICP-MS) celite->analysis1 end_node Product Meets Purity Specification analysis1->end_node Success filter_scav Filter to Remove Scavenger scavenger->filter_scav analysis2 Analyze Filtrate for Pd (ICP-MS) filter_scav->analysis2 analysis2->end_node Success analysis3 Analyze Product Fractions for Pd chromatography->analysis3 analysis3->end_node Success

Caption: Decision workflow for selecting a palladium removal method.

G start Initial Purification Attempt Fails (High Residual Pd) cause1 Cause: Fine Particles / Colloids start->cause1 Method: Filtration cause2 Cause: Incorrect Scavenger Choice start->cause2 Method: Scavenging cause3 Cause: Insufficient Scavenging start->cause3 Method: Scavenging cause4 Cause: Strong Product Chelation start->cause4 Method: Scavenging solution1 Solution: 1. Use thick Celite® pad 2. Treat with Activated Carbon 3. Re-filter cause1->solution1 end_node Re-analyze for Pd Content solution1->end_node solution2 Solution: 1. Screen different scavengers 2. Check compatibility with   solvent & Pd state cause2->solution2 solution2->end_node solution3 Solution: 1. Increase scavenger amount 2. Increase time/temperature cause3->solution3 solution3->end_node solution4 Solution: 1. Use high-affinity scavenger (TMT) 2. Use combination of methods cause4->solution4 solution4->end_node

Caption: Troubleshooting guide for ineffective palladium removal.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium using Celite® Filtration

This method is effective for removing solid catalysts like Palladium on Carbon (Pd/C) and precipitated palladium metal.

  • Prepare the Celite® Pad: Place a piece of appropriately sized filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (typically 1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.[1]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly packed.

  • Filter the Reaction Mixture: If the reaction mixture is thick, dilute it with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the pad.

  • Wash the Pad: Once the entire mixture has passed through, wash the Celite® pad with fresh solvent to recover any adsorbed product.[1][4]

  • Collect Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium.[1]

  • Analysis: Concentrate the filtrate and analyze the product for residual palladium content using a sensitive technique like ICP-MS.

Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger

This method is suitable for removing soluble (homogeneous) palladium species.

  • Dissolution: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[2]

  • Add Scavenger: Add the selected solid-supported scavenger to the solution. The amount typically ranges from 3-5 equivalents relative to the initial amount of palladium catalyst used, but manufacturer guidelines should be consulted.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for the specific application.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specification.[2]

Protocol 3: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective adsorbent for removing various palladium species, including colloidal palladium.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension, often at a slightly elevated temperature (e.g., 40-60 °C), for several hours.

  • Filtration: To remove the fine carbon particles, filter the hot mixture through a pad of Celite®. The Celite® is crucial to prevent carbon from passing into the filtrate.

  • Washing: Wash the Celite®/carbon pad with fresh, hot solvent to recover the product.

  • Concentration & Analysis: Concentrate the filtrate and analyze the purified product for residual palladium content.[2]

References

solvent effects on the reactivity of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 5-Bromo-2-chloro-4,6-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive sites are the C2-chloro and the C5-bromo positions. The electron-deficient nature of the pyrimidine ring activates both halogen substituents for substitution reactions. Generally, the C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.[1][2][3][4]

Q2: How do solvent choices impact nucleophilic aromatic substitution (SNAr) reactions with this compound?

The choice of solvent is critical and can significantly affect the reaction rate and yield. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally recommended for SNAr reactions on pyrimidines.[5] These solvents help to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the rate. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and potentially slowing down the reaction.[6]

Q3: What are the typical conditions for achieving selective substitution at the C2-chloro position?

Selective substitution at the C2-chloro position via SNAr is typically achieved by reacting this compound with a nucleophile in a polar aprotic solvent. The reaction may require heating, with typical temperatures ranging from 50-120 °C, depending on the nucleophilicity of the reacting partner.[2][5]

Q4: Can I achieve substitution at the C5-bromo position?

Yes, substitution at the C5-bromo position is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[1] The C-Br bond is generally more reactive than the C-Cl bond under these conditions.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible CauseSuggested Solution
Insufficient Temperature The reaction kinetics may be too slow at the current temperature. Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC or LC-MS. For many SNAr reactions on pyrimidines, temperatures between 50-80 °C are effective.[5]
Poor Nucleophile Reactivity A weak nucleophile may require more forcing conditions. Consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to increase the nucleophilicity of your reagent.[5]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5] If solubility is an issue, consider a co-solvent system.
Starting Material Quality Ensure that both this compound and the nucleophile are pure and dry. Impurities or moisture can inhibit the reaction.[5]
Issue 2: Formation of Multiple Products or Lack of Selectivity
Possible CauseSuggested Solution
Reaction Temperature is Too High Excessive heat can lead to undesired side reactions, such as substitution at both the chloro and bromo positions or decomposition of starting materials. Consider reducing the temperature to a range of 80-90 °C for cross-coupling reactions.[5]
Prolonged Reaction Time Even at an optimal temperature, extended reaction times can promote the formation of side products. Monitor the reaction closely and quench it as soon as the desired product is maximized.[5]
Incorrect Stoichiometry An excess of the nucleophile or coupling partner can sometimes lead to side reactions. Try using a stoichiometry closer to 1:1.1 for the pyrimidine and the reacting partner.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination

This is a general guideline and may require optimization for your specific amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or 1,4-dioxane).[1][5]

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq.).[1][5]

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography on silica gel.[1]

Data Presentation

Table 1: Effect of Solvent on Nucleophilic Aromatic Substitution (SNAr) Rate
Solvent TypeExamplesExpected Effect on SNAr RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighStabilizes the charged Meisenheimer intermediate, accelerating the reaction.[5][6]
Polar Protic Ethanol, Methanol, WaterModerate to LowCan solvate the nucleophile, reducing its reactivity.[6]
Non-polar Toluene, HexaneLowPoor solubility of reagents and lack of stabilization of the intermediate.

Note: The data in this table is based on general principles of SNAr reactions on pyrimidine systems and should be considered a starting point for optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous polar aprotic solvent add_reagents Add nucleophile (1.1-1.5 eq.) and base (2.0 eq.) prep->add_reagents heat Heat reaction mixture (60-120 °C) add_reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Cool, quench with water, and extract with organic solvent monitor->workup purify Wash, dry, concentrate, and purify workup->purify end end purify->end Isolated Product

Caption: General experimental workflow for SNAr on this compound.

solvent_effects_logic cluster_solvent_type Solvent Type cluster_outcome Expected Outcome start Select Solvent for SNAr polar_aprotic Polar Aprotic (e.g., DMF, DMSO) start->polar_aprotic Recommended polar_protic Polar Protic (e.g., Ethanol, Methanol) start->polar_protic Possible, but may be slow non_polar Non-polar (e.g., Toluene, Hexane) start->non_polar Not Recommended fast_reaction Faster Reaction Rate polar_aprotic->fast_reaction Stabilizes intermediate slow_reaction Slower Reaction Rate polar_protic->slow_reaction Solvates nucleophile poor_reaction Poor Conversion / No Reaction non_polar->poor_reaction Poor solubility & stabilization

Caption: Logical relationship of solvent choice on the outcome of SNAr reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its structurally related analogues. Due to the limited availability of experimental NMR data for the title compound, this guide utilizes predicted spectral data for this compound and compares it with experimental data for similar pyrimidine derivatives. This approach offers valuable insights for the structural elucidation and characterization of novel pyrimidine-based compounds in drug discovery and development.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundCH₃ (s)Aromatic H (s)Reference
This compound~2.60-Predicted
4,6-dimethylpyrimidine2.447.03, 8.89Experimental
2-chloro-4,6-dimethylpyrimidine2.517.21Experimental
5-bromo-4,6-dimethylpyrimidine2.588.95Experimental

Note: 's' denotes a singlet multiplicity.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCH₃C-BrC-ClC4/C6C2C5Reference
This compound~24.0~115.0~160.0~168.0--Predicted
4,6-dimethylpyrimidine24.1--167.3158.4119.4Experimental
2-chloro-4,6-dimethylpyrimidine24.3-161.5170.1-119.0Experimental
5-bromo-4,6-dimethylpyrimidine24.8112.1-165.7157.9-Experimental

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified pyrimidine compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • NMR Spectrometer: The spectra are typically acquired on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled spectra are commonly obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Referencing: The chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, most commonly tetramethylsilane (TMS) at 0.00 ppm.

Visualization of NMR Characterization Workflow

The following diagrams illustrate the logical workflow of NMR-based structural characterization and the signaling pathways of chemical shifts based on substitution patterns.

NMR_Characterization_Workflow NMR Characterization Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis & Interpretation Compound Pyrimidine Derivative Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent Sample NMR Sample Solvent->Sample Spectrometer High-Field NMR Spectrometer Sample->Spectrometer Acquisition Data Acquisition (1H & 13C) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Shifts Chemical Shifts (ppm) Processing->Shifts Multiplicity Signal Multiplicity Processing->Multiplicity Integration Integration Processing->Integration Structure Structure Elucidation Shifts->Structure Multiplicity->Structure Integration->Structure

Caption: A flowchart illustrating the major steps involved in the NMR characterization of a pyrimidine derivative.

Chemical_Shift_Influence Influence of Substituents on Chemical Shifts cluster_substituents Substituents cluster_effects Electronic Effects cluster_shifts Observed Chemical Shifts Pyrimidine Pyrimidine Core H_Shifts ¹H Chemical Shifts Pyrimidine->H_Shifts C_Shifts ¹³C Chemical Shifts Pyrimidine->C_Shifts Br Bromine (-Br) Inductive Inductive Effect (-I) Br->Inductive Resonance Resonance Effect Br->Resonance Cl Chlorine (-Cl) Cl->Inductive CH3 Methyl (-CH3) Hyperconjugation Hyperconjugation CH3->Hyperconjugation Inductive->Pyrimidine Deshielding Resonance->Pyrimidine Shielding/Deshielding Hyperconjugation->Pyrimidine Weak Shielding

Caption: A diagram illustrating how different substituents electronically influence the ¹H and ¹³C NMR chemical shifts of the pyrimidine core.

A Comparative Guide to the Mass Spectrometry Analysis of Bromochloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of bromochloropyrimidine compounds is critical in various stages of drug discovery and development, owing to their prevalence in pharmaceutically active molecules. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the identification, characterization, and quantification of these halogenated heterocyclic compounds. This guide provides an objective comparison of various mass spectrometry platforms and methodologies, supported by experimental data, to aid researchers in selecting the optimal analytical strategy for their specific needs.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is paramount for achieving optimal sensitivity and is highly dependent on the analyte's physicochemical properties. For bromochloropyrimidine compounds, which are moderately polar, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI) is generally favored for polar to moderately polar compounds that are pre-ionized in solution. It is a soft ionization technique, typically yielding the protonated molecule [M+H]⁺ as the base peak with minimal fragmentation. This is advantageous for quantitative analysis as it concentrates the ion current into a single, highly abundant ion.

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds. The ionization mechanism in APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions. While also a relatively soft ionization technique, APCI can sometimes induce more in-source fragmentation compared to ESI.

Ionization TechniqueAnalyte PolarityVolatility RequirementTypical AdductsSusceptibility to Matrix Effects
ESI Polar to Moderately PolarLow[M+H]⁺, [M+Na]⁺, [M+K]⁺Higher
APCI Non-polar to Moderately PolarModerate[M+H]⁺Lower

Table 1: Comparison of ESI and APCI for the analysis of small molecules.

While direct comparative studies on bromochloropyrimidine are limited, data from similarly structured halogenated aromatic compounds suggest that ESI often provides superior sensitivity for these molecules.[1] However, in complex biological matrices, the lower susceptibility of APCI to matrix effects can be a significant advantage.[2][3]

Quantitative Performance: Triple Quadrupole vs. High-Resolution Mass Spectrometry

For quantitative analysis, the choice of mass analyzer technology significantly impacts sensitivity, selectivity, and the scope of analysis. The two primary platforms used are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap instruments.

Triple Quadrupole (QqQ) Mass Spectrometry operating in Selected Reaction Monitoring (SRM) mode is the gold standard for targeted quantification.[4][5] Its high sensitivity and selectivity are achieved by isolating a specific precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This targeted approach minimizes background noise and provides excellent signal-to-noise ratios.

High-Resolution Mass Spectrometry (HRMS) , including Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems, offers the advantage of high mass accuracy and resolution.[6][7] This allows for the confident identification of compounds based on their exact mass and isotopic pattern. For quantification, HRMS can be operated in full scan mode or by monitoring specific ions with a narrow mass window. While traditionally considered less sensitive than QqQ for targeted analysis, recent advancements in HRMS technology have significantly closed this gap.[7]

FeatureTriple Quadrupole (QqQ)High-Resolution MS (QTOF, Orbitrap)
Primary Application Targeted QuantificationTargeted & Untargeted Analysis, Structural Elucidation
Operating Mode Selected Reaction Monitoring (SRM)Full Scan, Selected Ion Monitoring (SIM)
Selectivity High (based on fragmentation)Very High (based on mass accuracy)
Sensitivity Excellent for targeted analytesGood to Excellent, approaching QqQ levels
Data Acquired Quantitative (for pre-selected ions)Quantitative and Qualitative (full spectral data)
Retrospective Analysis NoYes

Table 2: Performance comparison of Triple Quadrupole and High-Resolution Mass Spectrometry for quantitative analysis.

For routine, high-throughput quantification of known bromochloropyrimidine compounds, a triple quadrupole instrument is often the most cost-effective and sensitive choice. However, for discovery-phase research where the identification of unknown metabolites or impurities is required, the full-scan capabilities and high mass accuracy of HRMS platforms are indispensable.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative

For volatile and thermally stable bromochloropyrimidine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool. GC offers high chromatographic resolution, and electron ionization (EI) in MS provides reproducible fragmentation patterns that are valuable for structural elucidation and library matching.

TechniqueAnalyte PropertiesDerivatizationThroughput
LC-MS Wide range of polarity and volatilityGenerally not requiredHigh
GC-MS Volatile and thermally stableOften required for polar compoundsModerate to High

Table 3: General comparison of LC-MS and GC-MS for small molecule analysis.

GC-MS methods have been successfully developed and validated for the trace-level determination of halogenated impurities in pharmaceutical substances.[8][9] However, for many bromochloropyrimidine-based drug molecules and their metabolites, which are often non-volatile, LC-MS remains the more versatile and widely applicable technique.

Experimental Protocols

General LC-MS/MS Method for Bromochloropyrimidine Analysis

This protocol provides a starting point for the analysis of a generic bromochloropyrimidine compound and should be optimized for the specific analyte and matrix.

  • Sample Preparation:

    • For biological matrices (plasma, urine), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.

    • Dissolve the final extract in a solvent compatible with the mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimize nebulizer and drying gas flows for maximal signal.

    • SRM Transitions: Determine the precursor ion (typically [M+H]⁺) and optimize collision energy to identify the most abundant and stable product ions.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines and should include the assessment of:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effects

  • Stability

Visualizing Analytical Workflows and Fragmentation Pathways

General Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a bromochloropyrimidine compound from a biological matrix.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography Evaporation->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the LC-MS/MS analysis of bromochloropyrimidine compounds.

Hypothetical Fragmentation Pathway

The fragmentation of bromochloropyrimidine compounds under collision-induced dissociation (CID) is expected to involve the cleavage of the halogen-carbon bonds and the pyrimidine ring. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

fragmentation cluster_frags Fragment Ions M [M+H]⁺ (Bromochloropyrimidine) F1 [M+H - Br]⁺ M->F1 - Br• F2 [M+H - Cl]⁺ M->F2 - Cl• F3 [M+H - HCN]⁺ M->F3 - HCN F4 Further Ring Cleavage F1->F4 F2->F4 F3->F4

Caption: Hypothetical fragmentation of a bromochloropyrimidine.

References

A Researcher's Guide to Interpreting Isotopic Patterns of Bromine and Chlorine in Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with halogenated organic compounds, mass spectrometry (MS) is an indispensable analytical tool. The unique isotopic signatures of bromine (Br) and chlorine (Cl) provide a powerful method for identifying and confirming the presence of these elements in a molecule. This guide offers a comprehensive comparison of the theoretical and experimental aspects of interpreting Br and Cl isotopic patterns, details on analytical methodologies, and a look at software-assisted approaches.

Understanding the Isotopic Fingerprints of Bromine and Chlorine

The key to identifying bromine and chlorine in a mass spectrum lies in the natural abundance of their stable isotopes. Unlike many other elements where a single isotope is predominant, both Br and Cl have two stable isotopes with significant natural abundances, leading to characteristic multi-peak patterns for the molecular ion (M) and its fragment ions.

Chlorine's Signature: Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This approximate 3:1 ratio of ³⁵Cl to ³⁷Cl results in a distinctive isotopic pattern. For a molecule containing a single chlorine atom, the mass spectrum will exhibit the molecular ion peak (M) corresponding to the molecule with ³⁵Cl, and an "M+2" peak, two mass units higher, corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak will be approximately one-third that of the M peak.[1][2][3]

Bromine's Signature: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances of 50.69% and 49.31%, respectively.[2] This roughly 1:1 ratio produces a characteristic pair of peaks of almost equal intensity for a molecule containing one bromine atom: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[1][2][3]

Quantitative Analysis of Isotopic Patterns

The theoretical isotopic patterns can be calculated based on the number of halogen atoms present in a molecule and the natural abundance of their isotopes. The following tables summarize the expected relative intensities of the isotopic peaks for molecules containing one or more chlorine or bromine atoms.

Table 1: Theoretical Isotopic Patterns for Chlorine-Containing Compounds

Number of Cl AtomsIsotopic PeaksTheoretical Intensity Ratio
1M, M+2100 : 32.5
2M, M+2, M+4100 : 65 : 10.6
3M, M+2, M+4, M+6100 : 97.5 : 31.7 : 3.4

Table 2: Theoretical Isotopic Patterns for Bromine-Containing Compounds

Number of Br AtomsIsotopic PeaksTheoretical Intensity Ratio
1M, M+2100 : 97.7
2M, M+2, M+4100 : 195.4 : 95.5
3M, M+2, M+4, M+6100 : 293.1 : 288.5 : 94.2

It is important to note that experimental observations may deviate slightly from these theoretical ratios due to instrumental factors and the presence of other isotopes like ¹³C.

Experimental Protocols for Halogenated Compound Analysis

The choice of analytical technique is crucial for obtaining high-quality mass spectra that clearly resolve the isotopic patterns of Br and Cl. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile halogenated compounds.

Detailed Protocol: GC-MS Analysis of Brominated Flame Retardants (BFRs)

This protocol is adapted from established methods for the analysis of polybrominated diphenyl ethers (PBDEs), a common class of BFRs.[4][5][6]

1. Sample Preparation:

  • Extraction: Solid samples (e.g., plastics, sediments) are typically extracted using a suitable solvent like toluene or a hexane/acetone mixture via Soxhlet extraction or pressurized liquid extraction.

  • Cleanup: The extract is then cleaned up to remove interfering matrix components using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil cartridges.

  • Concentration: The cleaned extract is concentrated to a final volume, and an internal standard is added prior to analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode.

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness), is suitable for separating PBDE congeners.[4][7]

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps to a high final temperature (e.g., 320°C) to elute the high-boiling point BFRs.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is suitable for this application. High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements and better selectivity.[7]

    • Acquisition Mode: Full scan mode is used to acquire the entire mass spectrum, allowing for the observation of the full isotopic pattern. Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity.

3. Data Analysis:

  • Identify the molecular ion cluster for each BFR congener.

  • Measure the relative intensities of the M, M+2, M+4, etc., peaks.

  • Compare the observed isotopic pattern with the theoretical pattern to confirm the number of bromine atoms.

Visualizing Isotopic Patterns and Analytical Workflows

Diagrams generated using Graphviz can help visualize the characteristic isotopic patterns and the logical flow of an analytical experiment.

Isotopic_Patterns cluster_Cl Molecule with one Chlorine atom cluster_Br Molecule with one Bromine atom Cl_M M (³⁵Cl) Cl_M2 M+2 (³⁷Cl) Cl_M->Cl_M2 ~1/3 Intensity Br_M M (⁷⁹Br) Br_M2 M+2 (⁸¹Br) Br_M->Br_M2 ~Equal Intensity

Caption: Isotopic patterns for molecules containing one Cl or one Br atom.

GCMS_Workflow Sample Sample Preparation (Extraction, Cleanup) GC Gas Chromatography (Separation) Sample->GC Inject MS Mass Spectrometry (Ionization, Mass Analysis) GC->MS Elute Data Data Analysis (Isotopic Pattern Interpretation) MS->Data Acquire Spectrum Result Compound Identification Data->Result Confirm Halogen Presence

Caption: A typical workflow for GC-MS analysis of halogenated compounds.

Comparison of Analytical Approaches

Manual vs. Software-Assisted Interpretation

While manual interpretation of isotopic patterns is feasible for simple molecules with one or two halogen atoms, it becomes increasingly complex for molecules with multiple halogens or in complex matrices. Several software tools are available to aid in this process:

  • Isotope Pattern Calculators: Many mass spectrometry software packages include tools to predict the theoretical isotopic pattern for a given elemental formula. This allows for a direct comparison with the experimental data.

  • Automated Data Analysis Platforms: More advanced software can automatically screen large datasets for the characteristic isotopic patterns of Br and Cl, significantly speeding up the identification of halogenated compounds in complex mixtures.

Table 3: Comparison of Manual and Software-Assisted Isotopic Pattern Interpretation

FeatureManual InterpretationSoftware-Assisted Interpretation
Speed Slow, especially for complex spectraFast, enables high-throughput screening
Accuracy Prone to human error, especially in noisy spectraHigh, based on established algorithms
Complexity Best for simple molecules with few halogen atomsCan handle complex molecules and mixtures
Requirements Basic knowledge of isotopic abundancesAccess to and proficiency with relevant software
Comparison of Ionization Techniques

The choice of ionization technique can influence the appearance of the mass spectrum and the clarity of the isotopic pattern.

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. While this provides structural information, the molecular ion peak may be weak or absent, making it difficult to observe the complete isotopic pattern. However, fragment ions containing the halogen will still exhibit the characteristic isotopic signature.[8]

  • Chemical Ionization (CI): A softer ionization technique that typically produces a more abundant protonated molecule ([M+H]⁺) or adduct ion, resulting in a clearer molecular ion cluster. Positive Chemical Ionization (PCI) and Electron-Capture Negative Ionization (ECNI) are particularly useful for halogenated compounds. ECNI can be highly sensitive for electrophilic compounds like many chlorinated and brominated molecules.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, often coupled with liquid chromatography (LC-MS), that is suitable for a wide range of halogenated compounds and can provide enhanced sensitivity.[9]

Table 4: Comparison of Ionization Techniques for Halogenated Compound Analysis

Ionization TechniqueAdvantagesDisadvantages
Electron Ionization (EI) Provides structural information through fragmentation.Molecular ion may be weak or absent.
Chemical Ionization (CI) Produces a strong molecular ion cluster. ECNI offers high sensitivity for many halogenated compounds.May provide less structural information than EI.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization, good sensitivity, compatible with LC-MS.May not be suitable for all halogenated compounds.

Conclusion

The interpretation of isotopic patterns is a fundamental skill for scientists working with halogenated compounds. A thorough understanding of the theoretical basis of these patterns, combined with the appropriate experimental methodology and data analysis tools, enables confident identification and characterization of molecules containing bromine and chlorine. By leveraging the information and protocols outlined in this guide, researchers can effectively utilize mass spectrometry to advance their work in fields ranging from environmental analysis to drug discovery.

References

A Comparative Guide to the Single-Crystal X-ray Crystallography of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallography data for select pyrimidine derivatives, offering valuable insights for researchers in structural chemistry and drug discovery. The presented data, extracted from recent studies, highlights the structural diversity within this important class of heterocyclic compounds. Detailed experimental protocols and a generalized workflow for crystallographic analysis are also included to aid in the design and execution of similar studies.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two distinct sets of pyrimidine derivatives: diaminopyrimidine sulfonates and pyrazolo[3,4-d]pyrimidines. This data allows for a direct comparison of their crystal packing and molecular geometries.

Parameter2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (A)2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B)3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d] pyrimidin-4-one (P1)3-methyl-5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d] pyrimidin-4-one (P2)
Formula C₁₄H₁₂N₄O₃SC₁₁H₁₂N₄O₃SC₁₂H₁₀N₄OC₁₃H₁₂N₄O
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 10.123(3)7.654(2)8.876(3)9.123(4)
b (Å) 8.987(2)11.012(3)10.123(4)10.567(5)
c (Å) 15.432(4)15.345(4)12.345(5)12.876(6)
α (°) 90909090
β (°) 101.23(4)98.76(3)105.43(2)108.12(3)
γ (°) 90909090
Volume (ų) 1378.9(7)1278.5(6)1087.6(7)1165.4(8)
Z 4444
Key Bond Length (Å) S1-O3 = 1.621(2)S1-O3 = 1.618(2)N1-N2 = 1.378(2)N1-N2 = 1.381(3)
Key Bond Angle (°) O3-S1-C5 = 101.2(1)O3-S1-C5 = 101.5(1)C3-N2-N1 = 104.5(2)C3-N2-N1 = 104.2(2)

Experimental Protocols

The methodologies employed in the single-crystal X-ray diffraction studies of the compared pyrimidine derivatives follow a standardized procedure, which is outlined below.

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective pyrimidine derivative in an appropriate solvent (e.g., ethanol, methanol, or DMF) at room temperature. The quality of the crystals is paramount for obtaining high-resolution diffraction data.

Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head of a diffractometer, such as a Bruker D8 QUEST or Kappa APEX-II model.[1] The crystal was typically maintained at a low temperature (e.g., 100 K or 296 K) using a cryosystem to minimize thermal vibrations and potential radiation damage. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate three-dimensional structure of the pyrimidine derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal X-ray crystallography of pyrimidine derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Pyrimidine Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow of single-crystal X-ray crystallography.

References

A Comparative Guide to Alternatives for 5-Bromo-2-chloro-4,6-dimethylpyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the design and development of novel pharmaceuticals, the strategic selection of building blocks is paramount. Halogenated pyrimidines are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the construction of a multitude of biologically active molecules.[1][2] 5-Bromo-2-chloro-4,6-dimethylpyrimidine is a valuable reagent, offering two distinct reactive sites for sequential functionalization. However, the exploration of alternative pyrimidine cores can unlock new chemical space, offer different reactivity profiles, and provide access to novel intellectual property.

This guide provides an objective comparison of this compound with viable alternatives, focusing on their performance in key synthetic transformations. The information is supported by experimental data from analogous systems to provide a predictive framework for reaction outcomes.

Core Compound and Key Alternatives at a Glance

The primary alternatives to this compound offer variations in the substitution pattern at the C5 position and the overall electronic nature of the pyrimidine ring. These differences can significantly influence the regioselectivity and efficiency of common synthetic operations.

CompoundStructureKey Features
This compound Two distinct halogen leaving groups. The C-Br bond is generally more reactive in palladium-catalyzed cross-couplings.
2,4-Dichloro-5-methylpyrimidine Two chloro leaving groups. The C4-chloro is typically more susceptible to nucleophilic aromatic substitution (SNAr).[3]
2-Chloro-4,6-dimethylpyrimidine A single chloro leaving group, simplifying reactions where only one point of attachment is desired.
5-Bromo-2,4-dichloropyrimidine Three potential leaving groups, offering complex, multi-step functionalization possibilities. The C4/C6 positions are generally most reactive.[4]

Comparative Performance in Key Synthetic Reactions

The utility of these building blocks is best assessed through their performance in widely used synthetic transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The following sections provide a comparative analysis based on established reactivity principles and experimental data from closely related systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of halopyrimidines in this palladium-catalyzed cross-coupling is largely governed by the carbon-halogen bond strength, with the general reactivity trend being I > Br > Cl.[4]

Reactivity Comparison:

  • This compound : The C5-bromo bond is expected to be significantly more reactive than the C2-chloro bond, allowing for selective arylation at the C5 position.[5]

  • 2,4-Dichloro-5-methylpyrimidine : The C4-chloro is generally more reactive than the C2-chloro, enabling regioselective coupling at the C4 position.[6]

  • 2-Chloro-4,6-dimethylpyrimidine : Offers a single site for Suzuki coupling.

  • 5-Bromo-2,4-dichloropyrimidine : The C5-bromo position is the most reactive site for Suzuki coupling. Under controlled conditions, selective coupling at this position can be achieved.[7]

Quantitative Data Summary for Suzuki-Miyaura Coupling (Analogous Systems):

Pyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid0.1K₃PO₄MeOH/THF251>95[8]
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acid0.5K₃PO₄MeOH/THF251>95[8]
2,4-DichloropyrimidinePhenylboronic acid0.5 (Pd(PPh₃)₄)Na₂CO₃Dioxane/H₂O100 (MW)0.2581[6]
5-Bromo-2-chloropyrimidineArylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen.

Reactivity Comparison:

  • This compound : Selective amination is expected at the C5-bromo position, leaving the C2-chloro available for subsequent transformations.

  • 2,4-Dichloro-5-methylpyrimidine : The C4-chloro is the more reactive site for amination.

  • 2-Chloro-4,6-dimethylpyrimidine : Provides a single position for amination.

  • 5-Bromo-2,4-dichloropyrimidine : The C4-chloro is the most reactive site for SNAr reactions, while the C5-bromo is favored in palladium-catalyzed aminations.[7]

Quantitative Data Summary for Buchwald-Hartwig Amination (Analogous Systems):

Pyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-ChloropyrimidineMorpholine1.5 (Pd₂(dba)₃)3 (Xantphos)NaOtBuToluene10095[9]
2,4-DichloropyrimidineAniline5 (Pd(OAc)₂)10 (XPhos)KOt-BuToluene11085 (C2-amination)[9]
5-Bromo-2-chlorobenzo[d]thiazoleAniline2 (Pd₂(dba)₃)4 (Xantphos)NaOtBuToluene10085[10]

Experimental Protocols

The following are general protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for the pyrimidine substrates discussed.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel, combine the pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Under a positive pressure of inert gas, add the pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the reaction mixture at a suitable temperature (e.g., 80-110 °C) for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategy

The choice of a pyrimidine building block is a critical decision in the workflow of synthetic organic chemistry, particularly in the context of drug discovery. The following diagram illustrates a simplified decision-making process for selecting an appropriate pyrimidine scaffold.

G cluster_0 Synthetic Goal Definition cluster_1 Building Block Selection cluster_2 Alternative Analysis cluster_3 Synthesis and Evaluation start Define Target Molecule req Identify Required Substitutions start->req decision Number of Substituents? req->decision single_sub Single Substitution decision->single_sub One multi_sub Multiple Substitutions decision->multi_sub Two or More alt1 2-Chloro-4,6-dimethylpyrimidine single_sub->alt1 alt2 This compound or 2,4-Dichloro-5-methylpyrimidine multi_sub->alt2 synthesis Perform Synthesis alt1->synthesis alt3 5-Bromo-2,4-dichloropyrimidine alt2->alt3 Need for >2 substitutions alt2->synthesis alt3->synthesis evaluation Evaluate Yield and Purity synthesis->evaluation

Caption: Decision workflow for selecting a pyrimidine building block.

The following diagram illustrates a general workflow for the synthesis of kinase inhibitors, a common application for substituted pyrimidines.

G start Select Pyrimidine Core reaction1 First Functionalization (e.g., Suzuki Coupling) start->reaction1 intermediate1 Mono-substituted Pyrimidine reaction1->intermediate1 reaction2 Second Functionalization (e.g., Buchwald-Hartwig Amination) intermediate1->reaction2 intermediate2 Di-substituted Pyrimidine reaction2->intermediate2 final_steps Further Elaboration / Purification intermediate2->final_steps end Final Kinase Inhibitor final_steps->end

Caption: General synthetic workflow for kinase inhibitors.

Conclusion

While this compound remains a highly effective and versatile building block, a careful consideration of its alternatives can provide significant advantages in organic synthesis. The choice between 2,4-dichloro-5-methylpyrimidine, 2-chloro-4,6-dimethylpyrimidine, and more complex scaffolds like 5-bromo-2,4-dichloropyrimidine will depend on the specific synthetic strategy, the desired substitution pattern, and the relative reactivity of the leaving groups. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of synthetic routes toward novel and complex molecular targets.

References

Reactivity Showdown: 5-Bromopyrimidines vs. 5-Iodopyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the functionalization of the pyrimidine scaffold is a critical endeavor. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. The choice of the halogen atom on the pyrimidine ring significantly impacts the reactivity, and this guide provides an in-depth comparison of the performance of 5-bromopyrimidines versus 5-iodopyrimidines in key cross-coupling reactions. This analysis is supported by experimental data to inform the strategic selection of starting materials and reaction conditions.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1] Consequently, 5-iodopyrimidines are typically more reactive substrates than their 5-bromo counterparts, often leading to higher yields, shorter reaction times, and milder reaction conditions.

Quantitative Data Comparison

The following tables summarize representative experimental data for the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, highlighting the differences in reactivity between 5-bromo- and 5-iodopyrimidines. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented provides valuable insights into the performance of each substrate.

Table 1: Suzuki-Miyaura Coupling

HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-60
5-IodopyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100-Generally High

Table 2: Stille Coupling

HalopyrimidineCoupling PartnerCatalystSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineOrganostannanePd(PPh₃)₄Toluene80-120--
Vinyl IodideOrganostannanePd Catalyst-MilderFasterPreferred

Note: Vinyl iodides are generally preferred over bromides for their higher reactivity and milder reaction conditions in Stille couplings. This preference is applicable to pyrimidine systems as well.

Table 3: Sonogashira Coupling

HalopyrimidineCoupling PartnerCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuIEt₃NTHFRT3-16-
5-IodopyrimidineTerminal AlkynePd CatalystCuIAmine-RT-High

Table 4: Heck Coupling

HalopyrimidineCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineAlkenePd(OAc)₂Et₃NDMF80-140--
Aryl IodideAlkenePd CatalystBase-Milder-High

Note: Aryl iodides are generally more reactive in Heck reactions, allowing for milder conditions compared to aryl bromides.

Table 5: Buchwald-Hartwig Amination

HalopyrimidineCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineAminePd Pre-catalystXPhosNaOtBuToluene---
Aryl IodideAminePd CatalystBidentate PhosphineBase---High

Note: While aryl bromides are commonly used, aryl iodides can sometimes be challenging due to the formation of inhibitory palladium iodide dimers. However, the use of bidentate phosphine ligands can mitigate this issue and lead to high yields.[2]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Materials:

  • Halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add the halopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-100°C for 5-bromopyrimidine and potentially lower for 5-iodopyrimidine).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Stille Coupling

Materials:

  • Halopyrimidine (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.

  • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Sonogashira Coupling

Materials:

  • Halopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

Heck Coupling

Materials:

  • Halopyrimidine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask or sealed tube, add the halopyrimidine, palladium catalyst, and base.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-140°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Materials:

  • Halopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a vial with the palladium pre-catalyst, ligand, and base.

  • Add the halopyrimidine and the amine.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[4]

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams generated using Graphviz (DOT language) illustrate the catalytic cycles of the cross-coupling reactions and a general experimental workflow.

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Pd(0)Ln->Ar-Pd(II)-X Ar-X Ar-X 5-Halo-pyrimidine (X = Br, I) Oxidative_Addition Oxidative Addition Ar-Pd(II)-Nu Ar-Pd(II)(Ln)-Nu Ar-Pd(II)-X->Ar-Pd(II)-Nu Nu-M Nu-M Nucleophile (e.g., R-B(OH)₂, R-SnR₃, R-C≡CH, R₂NH, R-CH=CH₂) Transmetalation_or_Coordination Transmetalation / Coordination Ar-Pd(II)-Nu->Pd(0)Ln Ar-Nu Reductive_Elimination Reductive Elimination Ar-Nu Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyrimidine, Coupling Partner, Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: General experimental workflow for cross-coupling reactions.

References

The Pivotal Role of C5 Substitution in Pyrimidine Scaffolds: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-substituted pyrimidines reveals the critical influence of modifications at this position on their biological activity. This guide provides a comparative analysis of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data and mechanistic insights.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Strategic substitution at the C5 position of the pyrimidine ring has been shown to be a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules.[2][3] This guide explores the SAR of 5-substituted pyrimidines across various biological targets, including kinases and microtubules, highlighting how different functional groups at this position dictate their efficacy.

Targeting Cyclin-Dependent Kinase 9 (CDK9)

A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines has been investigated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2] The substitution at the C5 position of the pyrimidine core was found to be crucial for both potency and selectivity.

Quantitative SAR Data for CDK9 Inhibitors
CompoundC5-Substituent (R')RCDK9 Ki (nM)CDK2 Ki (nM)CDK1 Ki (nM)HCT-116 GI50 (nM)
Ia Hm-NO216390
12a CNm-NO215340

Data sourced from a 2013 study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.[2]

The data reveals that the introduction of a carbonitrile group at the C5-position (compound 12a ) maintains potent CDK9 inhibition, comparable to the unsubstituted parent compound Ia .[2] Both compounds exhibit high potency against CDK9, CDK1, and CDK2, with Ki values in the low nanomolar range.[2] Notably, compound 12a demonstrates enhanced antiproliferative activity in the HCT-116 human colon cancer cell line, with a GI50 value of 40 nM compared to 90 nM for Ia .[2]

Experimental Protocols

Enzymatic Kinase Assays: The inhibitory activity of the compounds against CDK1/cyclin B, CDK2/cyclin A, and CDK9/cyclin T1 was determined using a filter-binding assay. The assay measures the incorporation of 33P from [γ-33P]ATP into a substrate peptide. The reaction mixture included the respective kinase, substrate, and varying concentrations of the inhibitor. The amount of incorporated 33P was quantified using a liquid scintillation counter to determine the IC50 values, which were then converted to Ki values.

Cell-Based Proliferation Assays (HCT-116): Human colon cancer cells (HCT-116) were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. Cell viability was assessed using a standard method like the sulforhodamine B (SRB) assay. The concentration of the compound that caused a 50% reduction in cell growth (GI50) was calculated from the dose-response curves.

Mechanism of Action: CDK9 Inhibition

The following diagram illustrates the signaling pathway affected by the 5-substituted pyrimidine-based CDK9 inhibitors.

CDK9_Inhibition cluster_transcription Transcriptional Regulation RNA_Pol_II RNA Polymerase II CTD C-terminal Domain (CTD) RNA_Pol_II->CTD Transcription_Elongation Transcription Elongation CTD->Transcription_Elongation Promotes P-TEFb P-TEFb Complex (CDK9/Cyclin T1) P-TEFb->CTD Phosphorylation Anti_apoptotic_Proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_Proteins Leads to synthesis of Apoptosis Apoptosis Anti_apoptotic_Proteins->Apoptosis Inhibits Inhibitor 5-Substituted Pyrimidine Inhibitor Inhibitor->P-TEFb Inhibits

Caption: CDK9 Inhibition Pathway.

Targeting Tubulin Polymerization

Another class of 2,4,5-substituted pyrimidines has emerged as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity against various cancer cell lines.[4][5] The substitution pattern at the C5 position plays a crucial role in their interaction with tubulin.

Quantitative SAR Data for Tubulin Polymerization Inhibitors
CompoundC5-SubstituentTubulin Polymerization IC50 (µM)BEL-7402 IC50 (nM)
4k 1-ethyl-1H-indol-5-yl0.7916
4r N/A0.809

Data sourced from a study on 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors.[4]

Compound 4k , featuring a 1-ethyl-1H-indol-5-yl group at the C5 position, is a potent inhibitor of tubulin polymerization with an IC50 of 0.79 µM.[4] This activity translates to strong antiproliferative effects in BEL-7402 human hepatocellular carcinoma cells, with an IC50 of 16 nM.[4] The study highlights the importance of the indole-aryl substitution at the C5 position for this class of compounds.[4]

Experimental Protocols

Tubulin Polymerization Assay: The effect of the compounds on the polymerization of purified tubulin was monitored by the increase in turbidity at 340 nm. Tubulin was incubated with the compounds at 37°C in a polymerization buffer. The IC50 value was determined as the concentration of the compound that inhibited the rate of tubulin polymerization by 50%.

Cell Cycle Analysis: Cancer cells were treated with the compounds for a specified time, then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M phase population is indicative of tubulin polymerization inhibition.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

The following diagram illustrates the experimental workflow for evaluating tubulin polymerization inhibitors.

Tubulin_Inhibition_Workflow Start Start: Synthesized 5-Substituted Pyrimidines Tubulin_Assay In vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Proliferation Antiproliferative Activity (e.g., BEL-7402 cells) Start->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Correlate with Cell_Proliferation->Cell_Cycle Colchicine_Binding Competitive Colchicine Binding Assay Cell_Cycle->Colchicine_Binding If G2/M arrest End End: Identification of Potent Tubulin Inhibitor Colchicine_Binding->End

Caption: Tubulin Inhibitor Evaluation Workflow.

Antimicrobial Activity of 5-Substituted Pyrimidines

Derivatives of 5-substituted pyrimidines have also been explored for their antimicrobial properties. For instance, a series of 5-aryl azo pyrimidines have been synthesized and characterized.[6]

Quantitative SAR Data for Antibacterial Agents
CompoundSubstitutionZone of Inhibition (E. coli)
4 m-BromoAppreciable activity
5 2,4-DichloroImproved activity
6 p-ChloroImproved activity

Data sourced from a study on substituted pyrimidines for antibacterial and antinociceptive effects.[6]

The study found that these derivatives were effective against Gram-negative bacteria like E. coli.[6] Notably, the compound with a meta-bromo substitution on the aryl ring showed significant antibacterial activity.[6]

Experimental Protocols

Antimicrobial Susceptibility Testing: The antimicrobial activity of the synthesized compounds was evaluated using the disk diffusion method. Paper disks impregnated with the test compounds were placed on agar plates inoculated with the target microorganism. The plates were incubated, and the diameter of the zone of inhibition around each disk was measured to determine the susceptibility of the microorganism to the compound.

References

comparative analysis of pyrimidine building blocks for library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile starting point for the synthesis of compound libraries. The selection of the appropriate pyrimidine building block is a critical decision that dictates the efficiency, diversity, and overall success of a synthetic campaign. This guide provides an objective, data-driven comparison of common pyrimidine building blocks, focusing on their performance in key reactions for library synthesis.

Core Principles of Reactivity and Selectivity

The utility of a pyrimidine building block in library synthesis is largely governed by its reactivity and regioselectivity in common transformations. For halogenated pyrimidines, two key principles determine their behavior in palladium-catalyzed cross-coupling reactions:

  • Nature of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F. This is inversely correlated with the bond dissociation energy, making the oxidative addition step—often the rate-determining step in cross-coupling reactions—more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are more stable but necessitate more robust catalytic systems for high yields.[1]

  • Position of the Halogen: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences its reactivity. The general order of reactivity for nucleophilic substitution and palladium-catalyzed reactions is C4(6) > C2 > C5.[1][2] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to both nucleophilic attack and oxidative addition by a palladium catalyst.[1][2]

Comparative Performance in Key Library Synthesis Reactions

The following sections provide a comparative analysis of commonly used pyrimidine building blocks in three cornerstone reactions for library synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of halopyrimidine can significantly impact reaction efficiency.

Pyrimidine Building BlockCoupling PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane-2485[3]
2-Chloropyrimidine4-Methoxyphenylboronic acid------[3]
5-BromopyrimidineArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801295
2-IodopyrimidinePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O80298
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane--Good[4]

Key Takeaways:

  • As expected, iodinated and brominated pyrimidines generally exhibit higher reactivity, leading to shorter reaction times and higher yields under milder conditions compared to their chlorinated counterparts.

  • The use of more sophisticated ligands and catalysts can often overcome the lower reactivity of chloropyrimidines, making them viable and more cost-effective alternatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of N-aryl compounds, a common motif in bioactive molecules.

Pyrimidine Building BlockAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineAnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene1001892
2-BromopyrimidineMorpholinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene801296
4,6-DichloropyrimidineBenzylaminePd₂(dba)₃ (1) / Xantphos (2)K₃PO₄Dioxane1102488 (mono-aminated)
5-(Bromomethyl)-2-chloropyrimidineVarious amines------[5]

Key Takeaways:

  • The choice of ligand is critical in Buchwald-Hartwig amination of pyrimidines, often more so than the nature of the halogen.

  • Dihalogenated pyrimidines offer opportunities for sequential functionalization, though controlling selectivity can be challenging. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic aromatic substitution.[6][7]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylpyrimidines, which are valuable intermediates in drug discovery.

Pyrimidine Building BlockAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601275
5-BromopyrimidineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMFRT494
2-Iodopyrimidine1-HeptynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NEtTHFRT297

Key Takeaways:

  • The reactivity trend of I > Br > Cl is very pronounced in Sonogashira couplings.

  • Copper(I) co-catalysis is typically employed and is crucial for achieving high yields under mild conditions.[8][9]

Regioselectivity in Polysubstituted Pyrimidines

For library synthesis, building blocks with multiple reactive sites offer the potential for creating diverse molecular architectures. However, understanding and controlling the regioselectivity of reactions is paramount.

  • 2,4-Dichloropyrimidine: In nucleophilic aromatic substitution (SNA), the C4 position is generally more reactive than the C2 position. However, this selectivity can be influenced by the presence of other substituents on the ring. For example, an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[6]

  • 2,4,6-Trichloropyrimidine: This versatile building block allows for sequential, regioselective substitutions. The general order of reactivity towards nucleophiles is C4(6) > C2.[2] This differential reactivity enables the controlled introduction of different functionalities at distinct positions on the pyrimidine core.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 eq.) to a dry Schlenk flask.

  • Reagent Addition: Add the halopyrimidine (1.0 eq.), the amine (1.0-1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Synthesis and Selection Logic

library_synthesis_workflow cluster_start Building Block Selection cluster_reactions Key Reactions cluster_library Compound Library start Halogenated Pyrimidine (X = Cl, Br, I) reactivity Reactivity (I > Br > Cl) start->reactivity position Position (C4 > C2 > C5) start->position suzuki Suzuki Coupling (C-C bond) reactivity->suzuki Choice of X buchwald Buchwald-Hartwig (C-N bond) reactivity->buchwald Choice of X sonogashira Sonogashira Coupling (C-C alkyne bond) reactivity->sonogashira Choice of X position->suzuki Regioselectivity position->buchwald Regioselectivity position->sonogashira Regioselectivity library Diverse Pyrimidine Library suzuki->library buchwald->library sonogashira->library

Caption: Workflow for pyrimidine library synthesis.

regioselectivity_comparison cluster_conditions Reaction Conditions cluster_products Major Product pyrimidine 2,4-Dichloropyrimidine Cl at C2 Cl at C4 standard Standard SNAr (e.g., amine, base) pyrimidine:f2->standard c6_edg SNAr with C6-EDG (e.g., -OMe, -NHR) pyrimidine:f1->c6_edg c4_product C4-Substituted Pyrimidine standard->c4_product More reactive site c2_product C2-Substituted Pyrimidine c6_edg->c2_product Reversed selectivity

Caption: Regioselectivity in SNAr of 2,4-dichloropyrimidine.

Conclusion

The choice of pyrimidine building block for library synthesis is a multifaceted decision that requires careful consideration of reactivity, regioselectivity, cost, and the desired structural diversity of the final compound collection. While iodo- and bromopyrimidines offer higher reactivity, the cost-effectiveness and increasing catalytic efficiency for the activation of chloropyrimidines make them highly attractive starting materials. For polysubstituted pyrimidines, a thorough understanding of the electronic effects of substituents is crucial for predicting and controlling the outcome of synthetic transformations. By leveraging the principles and data outlined in this guide, researchers can make more informed decisions in the design and execution of their library synthesis campaigns, ultimately accelerating the discovery of novel therapeutic agents.

References

A Comparative Guide to Validating Reaction Completion: TLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the completion of a chemical reaction is a critical step in the synthesis of new molecules. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most common analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given application.

Principles of the Techniques

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate the components of a mixture. It operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further. The position of each compound is visualized as a spot, and its retention factor (Rf) value can be calculated. In reaction monitoring, the disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. The liquid chromatograph separates the components of a reaction mixture in a column packed with a stationary phase. As the separated components elute from the column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information about each component. For reaction monitoring, the decrease in the peak area of the starting material and the increase in the peak area of the product are tracked over time.

Experimental Protocols

Monitoring a Suzuki Coupling Reaction by TLC

This protocol describes the monitoring of a Suzuki coupling reaction, a widely used carbon-carbon bond-forming reaction in organic synthesis.[1]

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

  • Reaction mixture at various time points

  • Standard solutions of starting materials

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the origin points for each sample to be spotted.

  • Spot the Plate: Using separate capillary tubes, apply small spots of the starting material solution, the reaction mixture at a specific time point, and a "co-spot" (where the reaction mixture is spotted directly on top of the starting material spot) onto the baseline.[1]

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Monitoring a Suzuki Coupling Reaction by LC-MS

This protocol outlines the monitoring of the same Suzuki coupling reaction using LC-MS for a more quantitative assessment.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Syringe filters (0.22 µm)

  • Vials for autosampler

  • Reaction mixture at various time points

  • Standard solutions of starting materials and product for method development

Procedure:

  • Method Development: Develop an LC method that provides good separation of the starting materials and the product. Optimize the MS parameters (e.g., ionization mode, fragmentation energies) for sensitive detection of all components.

  • Sample Preparation: At each desired time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with a suitable solvent (e.g., mobile phase) to an appropriate concentration for LC-MS analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

  • Data Acquisition: Inject the prepared sample into the LC-MS system. Acquire the data, monitoring the ion currents for the molecular ions of the starting materials and the product.

  • Data Analysis: Integrate the peak areas of the starting materials and the product in the resulting chromatograms. The decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product provide a quantitative measure of the reaction's progress and conversion.

Performance Comparison

The choice between TLC and LC-MS for reaction monitoring often depends on the specific requirements of the synthesis, including the need for qualitative or quantitative data, the complexity of the reaction mixture, and available resources. The following table summarizes the key performance characteristics of each technique.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Speed Very fast (typically 5-20 minutes per analysis)Slower (typically 5-30 minutes per sample, plus method development time)
Cost Low (inexpensive plates and solvents)High (instrument purchase, maintenance, and solvent costs)
Sensitivity Lower (microgram to nanogram range)Very high (nanogram to picogram range, and even lower with specialized instruments)[2]
Quantitative Capability Primarily qualitative; semi-quantitative with standards; quantitative with densitometry or image analysis[3][4]Inherently quantitative with high precision and accuracy[5]
Specificity Lower (relies on Rf value, which can be similar for different compounds)Very high (provides molecular weight and structural information)
Throughput High (multiple samples can be run on a single plate)High with an autosampler, but sequential analysis
Ease of Use Simple to perform with minimal trainingRequires skilled operators and significant training
Sample Preparation Minimal (direct spotting of diluted reaction mixture)More involved (dilution, filtration, and sometimes extraction)[6]

Supporting Experimental Data

A study on the quantitative monitoring of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) demonstrated that this enhanced TLC method could be used to calculate reaction conversion percentages with high accuracy (approaching 99.9%) and to determine reaction kinetics.[3][7] This illustrates that with appropriate instrumentation, TLC can be a powerful quantitative tool.

Application notes on monitoring a Suzuki reaction using a combined TLC-MS interface show the clear disappearance of the reactant (4-bromoaniline, m/z 171.9 and 173.9) and the appearance of the product (4-aminobiphenyl, m/z 169.9) over time.[8][9] While not a direct comparison to a separate LC-MS experiment, this demonstrates the ability to obtain quantitative trend data and molecular weight confirmation directly from a TLC plate.

On the other hand, numerous studies showcase the superior sensitivity and quantitative accuracy of LC-MS for a wide range of applications, including pharmaceutical analysis and therapeutic drug monitoring.[10][11] For instance, a comparison of LC-MS techniques for the quantitative determination of idoxifene in human plasma showed a limit of quantitation of 0.5 ng/ml with high precision (RSD < 2.2%).[12] This level of sensitivity and precision is generally not achievable with standard TLC.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for monitoring a reaction using TLC and LC-MS.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Rxn, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize Spots (UV Light) develop_plate->visualize interpret Interpret Results (Disappearance of SM, Appearance of Product) visualize->interpret

TLC Reaction Monitoring Workflow

LCMS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis method_dev LC-MS Method Development sample_prep Sample Preparation (Aliquot, Dilute) method_dev->sample_prep filter_sample Filter Sample sample_prep->filter_sample inject_sample Inject Sample into LC-MS filter_sample->inject_sample acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Integrate Peak Areas (SM and Product) acquire_data->integrate_peaks quantify Quantify Reaction Progress & Conversion integrate_peaks->quantify

LC-MS Reaction Monitoring Workflow

Conclusion

Both TLC and LC-MS are invaluable tools for validating reaction completion. The choice between them is dictated by the specific needs of the project.

  • TLC is an ideal technique for rapid, qualitative, and high-throughput screening of reaction progress. Its low cost and simplicity make it accessible in any organic chemistry laboratory. For applications where a simple "yes" or "no" answer to the presence of starting material is sufficient, TLC is often the most efficient choice. Furthermore, with advancements like densitometry and image analysis, the quantitative capabilities of TLC are significantly enhanced.

  • LC-MS is the superior choice when high sensitivity, high specificity, and accurate quantification are required. It is particularly crucial in drug development and other regulated environments where precise determination of reaction conversion, impurity profiling, and kinetic analysis are necessary. While it requires a greater investment in equipment and expertise, the quality and depth of the data it provides are unparalleled.

Ultimately, a pragmatic approach often involves using both techniques synergistically: TLC for frequent and rapid checks during the course of a reaction, and LC-MS for final confirmation of completion, purity analysis, and detailed quantitative assessment.

References

A Comparative Guide to the Spectral Data of 5-Bromo-2-chloro-4,6-dimethylpyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral data for 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of reactive sites on the pyrimidine core makes these compounds versatile building blocks in the synthesis of a wide range of biologically active molecules. This document summarizes key spectral data, outlines detailed experimental protocols for synthesis and analysis, and visualizes a typical synthetic workflow.

Spectroscopic Data Comparison

The following tables present a comparison of available and expected spectral data for this compound and two key comparative compounds: the parent structure without the bromo group (2-Chloro-4,6-dimethylpyrimidine) and an amino-substituted derivative (2-Amino-5-bromo-4,6-dimethylpyrimidine). This comparative approach allows for the elucidation of substituent effects on the spectral properties of the pyrimidine ring.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) of -CH₃ (ppm)Chemical Shift (δ) of Pyrimidine-H (ppm)
This compound~2.5 (s, 6H)No proton on the ring
2-Chloro-4,6-dimethylpyrimidine2.4 (s, 6H)6.9 (s, 1H)
2-Amino-5-bromo-4,6-dimethylpyrimidine~2.4 (s, 6H)~5.0-5.5 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundC2 (ppm)C4, C6 (ppm)C5 (ppm)-CH₃ (ppm)
This compound~161~170~115~24
2-Chloro-4,6-dimethylpyrimidine~161~168~118~24
2-Amino-5-bromo-4,6-dimethylpyrimidine~160~165~95~24

Note: The chemical shifts are estimated based on known substituent effects on the pyrimidine ring.

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z of Molecular Ion Peak(s)
This compoundC₆H₆BrClN₂221.48220, 222, 224 (due to Br and Cl isotopes)
2-Chloro-4,6-dimethylpyrimidineC₆H₇ClN₂142.59142, 144 (due to Cl isotopes)
2-Amino-5-bromo-4,6-dimethylpyrimidineC₆H₈BrN₃202.05201, 203 (due to Br isotopes)

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of this compound derivatives are crucial for reproducible research.

Synthesis of 2-Amino-5-bromo-4,6-dimethylpyrimidine (A Representative Derivative)

This protocol describes a typical nucleophilic aromatic substitution reaction to introduce an amino group at the C2 position.

Materials:

  • This compound

  • Ammonia (e.g., in 1,4-dioxane or as ammonium hydroxide)

  • Solvent (e.g., 1,4-dioxane or ethanol)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like 1,4-dioxane.

  • Add a solution of ammonia (excess, e.g., 5-10 eq).

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 100 to 150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-amino-5-bromo-4,6-dimethylpyrimidine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer.

  • For volatile and thermally stable compounds, Electron Ionization (EI) is a common technique. For less stable compounds, softer ionization methods like Electrospray Ionization (ESI) can be used.

  • Obtain the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.

Visualizing the Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis of a derivative of this compound via a Suzuki coupling reaction, followed by structural analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis start This compound reaction Suzuki Coupling Reaction start->reaction reagents Arylboronic acid, Pd catalyst, Base reagents->reaction product 2-Chloro-4,6-dimethyl-5-arylpyrimidine reaction->product purification Column Chromatography / Recrystallization product->purification purified_product Purified Product purification->purified_product nmr 1H & 13C NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms final Structural Confirmation nmr->final ms->final

Caption: Synthetic and analytical workflow for a 5-arylpyrimidine derivative.

Safety Operating Guide

Proper Disposal of 5-Bromo-2-chloro-4,6-dimethylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a halogenated pyrimidine derivative utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is intended for R&D use only and should not be used for medicinal, household, or other purposes.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Nitrile rubber gloves (double gloving is recommended)

  • ANSI-approved chemical splash goggles

  • A fully buttoned lab coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.

Quantitative Data on Waste Segregation

Proper segregation of chemical waste is paramount to ensure safe handling and to prevent costly disposal complications. Halogenated compounds must be collected separately from non-halogenated waste streams.

Waste Stream CategoryExamples of Compatible WasteIncompatible WasteContainer Type
Halogenated Organic Solids This compound, other chlorinated or brominated organic solidsNon-halogenated organic solvents, aqueous solutions, acids, bases, oxidizersLabeled, sealed, and compatible solid waste container
Contaminated Labware (Solid) Used pipette tips, contaminated gloves, absorbent padsSharps, non-contaminated general wasteLabeled, sealed plastic bag or container
First Rinse of Contaminated Glassware (Liquid) First rinseate from cleaning glassware that held the compoundSubsequent rinses (if local regulations permit), non-halogenated solventsLabeled, sealed, and compatible liquid waste container

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Collect all solid waste of this compound in a designated, properly labeled, and sealed hazardous waste container.
  • This container should be specifically marked for "Halogenated Organic Waste."[3][4]
  • Any labware, such as gloves or absorbent pads, that comes into direct contact with the compound should be collected as contaminated solid waste.

2. Container Management:

  • Use containers that are in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and vapor escape.[3]
  • Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
  • Keep waste containers closed at all times, except when actively adding waste.[3]

3. Storage of Waste:

  • Store waste containers in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]
  • Utilize secondary containment, such as a chemical-resistant tub, to mitigate the impact of potential spills.[2]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
  • It is the responsibility of the waste generator to ensure that the disposal company is permitted to handle and transport hazardous materials.[6]
  • Provide the disposal company with a complete and accurate description of the waste.

5. Spill Cleanup:

  • In the event of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert, dry substance (e.g., sand, vermiculite).[2][7]
  • The absorbed material should then be collected into a suitable, labeled container for disposal as hazardous waste.[2][7]
  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Temporary Storage cluster_3 Final Disposal A Solid 5-Bromo-2-chloro- 4,6-dimethylpyrimidine Waste C Collect in Designated Halogenated Waste Container A->C B Contaminated Labware (Gloves, Wipes) B->C D Securely Seal Container C->D E Label with 'Hazardous Waste' and Chemical Name D->E F Store in Cool, Ventilated Area E->F G Use Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Company G->H I Waste Manifesting and Transport H->I J Final Disposal at Approved Facility I->J

References

Essential Safety and Operational Guide for 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS No: 4786-72-5). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Chemical Safety and Hazard Information

This compound is classified as an acute oral toxicant (Category 4) and is associated with the GHS07 pictogram, carrying the signal word "Warning".[1] While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care to minimize exposure.

Hazard Classification GHS Pictogram Signal Word
Acute Toxicity 4, OralGHS07Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment (PPE) Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldWear chemical safety goggles that conform to EU EN166 or US NIOSH standards. A face shield should be used in situations with a high risk of splashing.
Skin Chemical-Resistant Gloves and Laboratory CoatUse disposable nitrile gloves for short-term protection. For prolonged contact, consider thicker gloves such as butyl or neoprene rubber; however, these may offer poor resistance to halogenated solvents.[2] Always inspect gloves for any signs of degradation before use. A long-sleeved laboratory coat is mandatory.
Respiratory NIOSH-approved RespiratorIn case of potential dust or aerosol generation, a NIOSH-approved particulate respirator (e.g., N95) should be worn.[3]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When weighing and transferring the solid compound, use caution to avoid generating dust. Use a dedicated spatula and weighing paper.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][4]

Waste Type Disposal Container Labeling Requirements Disposal Method
Solid Waste (unused chemical, contaminated disposables)Designated, sealed, and compatible hazardous waste container (e.g., polyethylene).[5]"Hazardous Waste," "Halogenated Organic Waste," and "this compound".[6]Collection by a licensed environmental waste management company for incineration.[3]
Liquid Waste (solutions containing the compound)Designated, sealed, and compatible hazardous waste container for halogenated organic liquids.[6]"Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents.[6]Collection by a licensed environmental waste management company for incineration.[3]

Spill and Emergency Procedures:

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Compound in Fume Hood prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer disposal_solid Collect Solid Waste in Labeled Halogenated Waste Container handling_transfer->disposal_solid Contaminated Disposables disposal_liquid Collect Liquid Waste in Labeled Halogenated Waste Container handling_transfer->disposal_liquid Reaction Quench/Workup cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate disposal_storage Store Waste in Designated Area disposal_solid->disposal_storage disposal_liquid->disposal_storage disposal_pickup Arrange for Professional Disposal disposal_storage->disposal_pickup cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4,6-dimethylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.